GSK3-IN-7
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3,7,7-trimethyl-4-pyridin-4-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-10-14-15(11-4-6-19-7-5-11)16-12(20-17(14)22-21-10)8-18(2,3)9-13(16)23/h4-7,15H,8-9H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZKYSSXHZXQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to GSK3-IN-7: Mechanism of Action and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK3-IN-7, a notable inhibitor of Glycogen Synthase Kinase 3 (GSK3). This document details its biochemical properties, cellular effects, and the signaling pathways it modulates. Included are structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts: Understanding GSK3 and its Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a wide array of cellular processes. It exists in two isoforms, GSK3α and GSK3β, which are highly homologous and ubiquitously expressed, with significant levels in the brain. GSK3 is a key regulatory node in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, and is implicated in the regulation of metabolism, cell proliferation, differentiation, and apoptosis. The dysregulation of GSK3 activity has been linked to a variety of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, type 2 diabetes, and certain cancers.
This compound belongs to a class of potent and selective inhibitors of GSK3. Understanding its mechanism of action is crucial for its application as a research tool and for its potential therapeutic development.
Quantitative Data Summary
| Parameter | Value | Assay Type | Target(s) | Notes | Reference |
| IC50 | 3.01 µM | Biochemical Kinase Assay | GSK3 | Non-ATP and non-substrate competitive inhibition. | [1][2][3][4][5] |
Comparative IC50 Values of Other GSK3 Inhibitors:
| Inhibitor | IC50 (GSK3β) | Mechanism of Action |
| CHIR-99021 | 6.7 nM | ATP-competitive |
| SB216763 | 34.3 nM | ATP-competitive |
| AR-A014418 | 104 nM | ATP-competitive |
| Lithium Chloride | ~1 mM | Uncompetitive (with respect to ATP) |
Mechanism of Action
This compound and its analogs are notable for their non-ATP and non-substrate competitive mechanism of inhibition.[3] This distinguishes them from the majority of kinase inhibitors, which typically compete with ATP for binding in the kinase's active site. This unique mechanism suggests that this compound binds to an allosteric site on the GSK3 enzyme, inducing a conformational change that inhibits its catalytic activity without displacing ATP or the substrate.
Impact on Key Signaling Pathways
Wnt/β-catenin Signaling Pathway:
In the absence of a Wnt signal, GSK3 is a critical component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes.
PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a pro-survival pathway that is often activated by growth factors. A key downstream effector of this pathway is Akt, which directly phosphorylates and inactivates GSK3. By directly inhibiting GSK3, this compound can mimic the effects of PI3K/Akt pathway activation on GSK3-specific substrates.
Induction of Mitophagy:
A significant and distinct aspect of the mechanism of action for the GSK3-IN-3 analog is its ability to induce Parkin-dependent mitophagy.[2][3] Mitophagy is the selective autophagic clearance of damaged or superfluous mitochondria, a critical process for cellular quality control. This activity is particularly relevant in the context of neurodegenerative diseases where mitochondrial dysfunction is a known contributor to pathology.
Signaling Pathway and Experimental Workflow Diagrams
GSK3 Signaling Pathways and Inhibition by this compound
Caption: Simplified GSK3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for the 6-OHDA-induced neurotoxicity assay.
Detailed Experimental Protocols
The following protocols are based on methodologies reported for the characterization of GSK3-IN-3 and are applicable for studying this compound.
Protocol 1: In Vitro GSK3 Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory effect of this compound on purified GSK3 enzyme activity.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to each well.
-
Add 10 µL of recombinant GSK3β enzyme (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the GSK3 substrate peptide and ATP (at a concentration close to its Km).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Neuroprotection (6-OHDA Model)
Objective: To assess the ability of this compound to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced toxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (dissolved in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding freshly prepared 6-OHDA to a final concentration of 100 µM.
-
Incubate the plate for 24 hours at 37°C.
-
Assess cell viability using the MTT assay: a. Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the viability of control (untreated) cells.
Protocol 3: Western Blot Analysis of GSK3 Signaling
Objective: To determine the effect of this compound on the phosphorylation of downstream targets of GSK3 in a cellular context.
Materials:
-
Cells of interest (e.g., SH-SY5Y or other relevant cell line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-β-catenin (Ser33/37/Thr41), anti-total-β-catenin, anti-phospho-Tau (specific sites), anti-total-Tau, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with this compound at the desired concentrations and for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound and its analogs represent a valuable class of research tools for investigating the multifaceted roles of GSK3 in cellular physiology and disease. Their unique non-ATP competitive mechanism of action offers a distinct advantage over traditional ATP-competitive inhibitors. The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of GSK3 inhibition and to further elucidate the intricate signaling networks governed by this critical kinase. Careful optimization of the described experimental conditions is recommended to ensure robust and reproducible results in specific research applications.
References
The Core of GSK-3 Inhibition: A Technical Guide to an ATP-Competitive Inhibitor
Disclaimer: This technical guide details the characteristics and methodologies associated with a potent and highly selective ATP-competitive Glycogen Synthase Kinase-3 (GSK-3) inhibitor. Due to the absence of publicly available information on a compound specifically named "GSK3-IN-7," this document utilizes CHIR-99021 as a representative and well-documented example of a GSK-3 inhibitor with this mechanism of action. The data and protocols presented herein are based on published literature for CHIR-99021 and serve to illustrate the core principles and experimental approaches relevant to the study of ATP-competitive GSK-3 inhibitors.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various pathologies such as neurodegenerative diseases, metabolic disorders, and cancer. GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β. The development of selective inhibitors for GSK-3 is a significant area of research for therapeutic intervention. This guide focuses on the ATP-competitive mechanism of inhibition, a common strategy for targeting the catalytic activity of kinases.
Mechanism of Action: ATP-Competitive Inhibition
ATP-competitive inhibitors function by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of the endogenous substrate, ATP. This direct competition blocks the phosphotransferase activity of the kinase, leading to the inhibition of downstream signaling events. CHIR-99021 exemplifies this mechanism, exhibiting high affinity for the ATP-binding site of both GSK-3α and GSK-3β.[1][2] This mode of action is fundamental to its function as a potent inhibitor of GSK-3.
Quantitative Data
The potency and selectivity of a kinase inhibitor are critical parameters for its utility as a research tool and potential therapeutic agent. The following tables summarize the quantitative data for CHIR-99021.
Table 1: Inhibitory Potency of CHIR-99021 against GSK-3 Isoforms
| Compound | Target | IC50 (nM) | Reference(s) |
| CHIR-99021 | GSK-3α | 10 | [3][4][5] |
| CHIR-99021 | GSK-3β | 5 - 6.7 | [3][4][5][6] |
Table 2: Selectivity Profile of CHIR-99021 against a Panel of Other Kinases
| Kinase | % Inhibition at 10 µM CHIR-99021 | Reference(s) |
| GSK-3α | 99.9 | [7] |
| GSK-3β | 99.9 | [7] |
| CDK2/CycA2 | 79.3 | [7] |
| CDK2/CycE1 | 67.2 | [7] |
| CDK4 | 65.3 | [7] |
| CDK5 | 51.2 | [7] |
| CDK9 | 88.1 | [7] |
| CK1g1 | 85.8 | [7] |
| CK1g3 | 70.5 | [7] |
| DYKR1B | 70.5 | [7] |
| Erk5 | 61.3 | [7] |
| HIPK4 | 55.5 | [7] |
| LIMK1 | 78.9 | [7] |
| MAP2K6 | 65.3 | [7] |
| MELK | 53.5 | [7] |
| MLK3 | 52.7 | [7] |
| PKR | 57.1 | [7] |
| PLK1 | 59.2 | [7] |
| RSK3 | 53.6 | [7] |
| BRAF | 53.8 | [7] |
Note: While highly selective, CHIR-99021 can exhibit activity against other kinases at higher concentrations.[7] It is reported to have over 500-fold selectivity for GSK-3 over closely related kinases.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and application of chemical probes. The following protocols are generalized methods for assessing the activity of ATP-competitive GSK-3 inhibitors like CHIR-99021.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of ATP remaining. The luminescence signal is generated by a luciferase-luciferin reaction that is dependent on ATP.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
CHIR-99021 dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of CHIR-99021 in DMSO. A typical starting concentration is 1 µM, with 10-fold serial dilutions. Include a DMSO-only control.
-
Reaction Setup: In each well of the plate, add the following components in order:
-
Kinase buffer
-
1 µL of inhibitor dilution (or DMSO)
-
GSK-3β enzyme solution (final concentration ~0.5-1 ng/µL)
-
Substrate peptide solution (final concentration ~0.2 µg/µL)
-
-
Reaction Initiation: Start the kinase reaction by adding ATP solution (final concentration ~10-25 µM). The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[8]
Cellular Wnt/β-catenin Reporter Assay
This assay measures the activation of the canonical Wnt signaling pathway by quantifying the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of β-catenin.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
CHIR-99021 dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CHIR-99021. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the CHIR-99021 concentration and determine the EC50 value.[8][9]
Conclusion
This technical guide provides a comprehensive overview of the core principles and methodologies for studying ATP-competitive GSK-3 inhibitors, using the well-characterized compound CHIR-99021 as a representative example. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers and drug development professionals working in this field. The high potency and selectivity of inhibitors like CHIR-99021 make them invaluable tools for dissecting the complex roles of GSK-3 in health and disease, and for the potential development of novel therapeutic strategies.
References
- 1. agscientific.com [agscientific.com]
- 2. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 7. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Pyrimidyl Hydrazone Class Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrimidyl hydrazone class of Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors, with a focus on the [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazone scaffold. Although a specific inhibitor designated "GSK3-IN-7" was not identified in publicly available literature, this document details the core chemical structure, mechanism of action, quantitative data, and relevant experimental protocols for this potent class of GSK-3 inhibitors.
Introduction to GSK-3 and its Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal development.[1] It exists as two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology within their kinase domains.[2] Dysregulation of GSK-3 activity has been implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, type II diabetes, and certain cancers.[3] Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus of therapeutic research. The pyrimidyl hydrazone class of inhibitors, specifically the [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones, has emerged as a promising scaffold, yielding compounds with low nanomolar potency.[4]
Core Scaffold and Mechanism of Action
The core structure of this inhibitor class is a pyrazolo[3,4-d]pyrimidine ring system linked to an arylhydrazone moiety. Structure-activity relationship (SAR) studies have revealed that modifications to the aryl groups on both the pyrazole (B372694) and hydrazone components significantly influence inhibitory potency and selectivity.[4] These compounds are ATP-competitive inhibitors, binding to the ATP-binding pocket of GSK-3 and preventing the phosphorylation of its downstream substrates.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of representative [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazone derivatives against GSK-3β.
| Compound ID | Ar¹ Group | Ar² Group | GSK-3β IC₅₀ (nM) |
| 1 | Phenyl | 2-Pyridyl | 180 |
| 2 | Phenyl | 3-Pyridyl | 34 |
| 3 | Phenyl | 4-Pyridyl | 9 |
| 4 | Phenyl | 2-Pyrimidinyl | 6 |
| 5 | 4-Fluorophenyl | 4-Pyridyl | 12 |
| 6 | 4-Chlorophenyl | 4-Pyridyl | 3 |
Data sourced from Peat et al., Bioorganic & Medicinal Chemistry Letters, 2004, 14(9), 2121-2125.[4]
Signaling Pathways Involving GSK-3
GSK-3 is a critical node in several key signaling pathways. Its inhibition can lead to the modulation of these pathways, which is the basis for its therapeutic potential.
Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and differentiation.
Insulin (B600854) Signaling Pathway
Insulin signaling leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3. This inactivation is crucial for processes like glycogen synthesis. GSK-3 inhibitors can mimic this effect of insulin signaling.
References
- 1. Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of GSK3 Inhibition on Tau Phosphorylation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the role of Glycogen (B147801) Synthase Kinase 3 (GSK3) in the phosphorylation of tau protein, a key event in the pathogenesis of Alzheimer's disease and other tauopathies. We will focus on the effects of potent and selective GSK3 inhibitors, using CHIR99021 and SB-216763 as primary examples, to illustrate the therapeutic potential of targeting this kinase. This guide includes quantitative data on inhibitor potency and efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to GSK3 and Tau Phosphorylation
Glycogen Synthale Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in various cellular processes. In the central nervous system, GSK3 is implicated in the hyperphosphorylation of the microtubule-associated protein tau.[1] Under pathological conditions, hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[2] GSK3 phosphorylates tau at multiple sites, including several that are associated with the progression of neurodegenerative diseases.[3] Therefore, inhibition of GSK3 activity is a promising therapeutic strategy for the treatment of tauopathies.
Quantitative Data on GSK3 Inhibitors
The following tables summarize the in vitro potency and kinase selectivity of two widely used GSK3 inhibitors, CHIR99021 and SB-216763.
Table 1: In Vitro Potency of GSK3 Inhibitors
| Compound | Target | IC50 (nM) |
| CHIR99021 | GSK3α | 10 |
| GSK3β | 6.7 | |
| SB-216763 | GSK3α | 34.3 |
| GSK3β | 34.3 |
Table 2: Kinase Selectivity Profile of CHIR99021
| Kinase | % Inhibition at 1 µM CHIR99021 |
| GSK3β | >95% |
| CDK2 | <10% |
| PKA | <5% |
| PKC | <5% |
| >20 other kinases | <10% |
Data synthesized from multiple sources indicating high selectivity.
Table 3: Effect of GSK3 Inhibitors on Tau Phosphorylation in Cellular and In Vivo Models
| Inhibitor | Model System | Tau Phosphorylation Site | Effect | Reference |
| CHIR99021 | Postnatal Rats | Ser396 | Reduction in phosphorylation | [4] |
| SB-216763 | Postnatal Rats (Hippocampus) | Ser396 | Reduction in phosphorylation | [4] |
| SB-216763 | MAPT Transgenic Mice | PHF-1 (Ser396/Ser404) | Reduction in phosphorylation | [1] |
Signaling Pathways and Experimental Workflows
GSK3 Signaling Pathway in Tau Phosphorylation
The following diagram illustrates the central role of GSK3 in the phosphorylation of tau and the mechanism of action of GSK3 inhibitors.
Experimental Workflow for Assessing GSK3 Inhibitor Efficacy
The following diagram outlines a typical experimental workflow to determine the effect of a GSK3 inhibitor on tau phosphorylation in a cellular model.
Experimental Protocols
In Vitro GSK3β Kinase Assay
This protocol is for determining the IC50 value of a GSK3 inhibitor.
Materials:
-
Recombinant active GSK3β
-
Tau protein or a synthetic peptide substrate (e.g., a peptide containing the Ser396 phosphorylation site)
-
GSK3 inhibitor (e.g., CHIR99021)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the GSK3 inhibitor in kinase buffer.
-
In a microcentrifuge tube, combine the kinase buffer, recombinant GSK3β, and the tau substrate.
-
Add the GSK3 inhibitor dilutions or vehicle control (e.g., DMSO) to the respective tubes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Tau Phosphorylation in Cell Culture
This protocol describes how to assess the effect of a GSK3 inhibitor on tau phosphorylation in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
GSK3 inhibitor (e.g., CHIR99021)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Tau (e.g., Ser396, AT8 for Ser202/Thr205, PHF-1 for Ser396/Ser404)
-
Anti-total Tau
-
Anti-loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and allow them to adhere. Treat the cells with various concentrations of the GSK3 inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pTau Ser396) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal and the loading control.
Conclusion
The inhibition of GSK3 presents a compelling therapeutic avenue for the treatment of tauopathies. Potent and selective inhibitors like CHIR99021 have demonstrated a clear ability to reduce the hyperphosphorylation of tau at disease-relevant sites. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the efficacy of novel GSK3 inhibitors and to further elucidate the role of GSK3 in the pathogenesis of neurodegenerative diseases. As our understanding of the intricate signaling pathways involving GSK3 and tau continues to grow, so too will the potential for developing effective disease-modifying therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Thionine modulates tau phosphorylation in an Alzheimer’s disease cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase 3beta phosphorylates Alzheimer's disease-specific Ser396 of microtubule-associated protein tau by a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of small-molecule glycogen synthase kinase-3 inhibitors in the postnatal rat model of tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Validation of GSK3 Inhibitors in Neurons
Disclaimer: Initial searches for the specific compound "GSK3-IN-7" did not yield any publicly available information. It is possible that this is a proprietary compound, a newly synthesized molecule not yet in the literature, or a typographical error. This guide will therefore focus on the principles and methodologies for the target validation of Glycogen Synthase Kinase 3 (GSK3) inhibitors in a neuronal context, using publicly available data for other well-characterized GSK3 inhibitors as illustrative examples.
Introduction to GSK3 in Neuronal Function
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a critical role in a multitude of cellular processes within the nervous system.[1] It exists as two highly homologous isoforms, GSK3α and GSK3β.[2] GSK3 is a key regulator of neuronal development, participating in neurogenesis, neuronal polarization, and axon growth.[1] In the mature nervous system, GSK3 is involved in synaptic plasticity, neurotransmission, and is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia.[3][4] Its activity is tightly controlled by various signaling pathways, most notably the canonical Wnt/β-catenin and the PI3K/Akt pathways.[1] The central role of GSK3 in neuronal function and dysfunction makes it a compelling therapeutic target for a range of central nervous system (CNS) disorders.
Quantitative Data on Exemplary GSK3 Inhibitors
The validation of a potential therapeutic agent targeting GSK3 begins with the quantitative assessment of its potency and selectivity. The following table summarizes key quantitative data for several known GSK3 inhibitors. It is important to note that the specific values can vary depending on the assay conditions.
| Compound | Type | Target(s) | IC50 / Ki | Cell-Based Potency | Reference |
| LY2090314 | ATP-competitive | GSK3α/β | IC50: 1.5 nM (GSK3α), 0.9 nM (GSK3β) | Not specified | [5] |
| Tideglusib (NP-12) | Non-ATP-competitive (irreversible) | GSK3 | IC50: 60 nM | Not specified | [5][6] |
| SB-415286 | ATP-competitive | GSK3α/β | Ki: 31 nM (GSK3α) | Not specified | [5] |
| BRD0705 | ATP-competitive | GSK3α selective | IC50: 66 nM (GSK3α), 515 nM (GSK3β) | Not specified | [5] |
| GSK3-IN-3 | Non-ATP competitive | GSK3 | IC50: 3.01 μM | Not specified | [7] |
| AR-A014418 | ATP-competitive | GSK3 | Not specified | Effective in pancreatic cancer cells | [8] |
| CHIR99021 | ATP-competitive | GSK3 | EC50 for Wnt signaling activation | Activates Wnt signaling | [9] |
Experimental Protocols for Target Validation in Neurons
Validating the engagement and downstream functional consequences of GSK3 inhibition in neurons requires a multi-pronged experimental approach. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified GSK3α and/or GSK3β.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant human GSK3β (e.g., 1 ng), a specific GSK3 substrate (e.g., 0.2 mg/mL phospho-GS peptide 2), and ATP (e.g., 25 µM) in a kinase buffer.[10][11]
-
Inhibitor Addition: Add the test compound at various concentrations (typically in a serial dilution). Include a known GSK3 inhibitor (e.g., SB-216763) as a positive control and a vehicle (e.g., DMSO) as a negative control.[10]
-
Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30 minutes).[10]
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Data Analysis: Plot the percentage of GSK3 activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. For competitive inhibitors, Ki values can be determined through enzyme kinetic studies by measuring initial reaction velocities at different substrate concentrations.[9]
Western Blot Analysis of Downstream Targets
Objective: To assess the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of known GSK3 substrates.
Methodology:
-
Neuronal Cell Culture and Treatment: Culture primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) to a suitable confluency. Treat the cells with the GSK3 inhibitor at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key GSK3 pathway proteins. Recommended antibodies include:
-
Phospho-GSK3β (Ser9) (to assess upstream inhibition of GSK3)
-
Total GSK3β
-
β-catenin (total)
-
Phospho-Tau (at GSK3-specific sites, e.g., Ser396)
-
Total Tau
-
A loading control (e.g., β-actin or GAPDH)
-
-
-
Detection and Analysis:
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the levels of the target proteins to the loading control. A successful on-target effect would be demonstrated by a dose-dependent increase in total β-catenin and a decrease in the phosphorylation of Tau at GSK3-specific sites.[7]
-
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement in intact cells by measuring the thermal stabilization of GSK3 upon inhibitor binding.
Methodology:
-
Cell Treatment: Treat neuronal cells with the GSK3 inhibitor or vehicle.
-
Heating: Heat aliquots of the cell lysate or intact cells at a range of temperatures.
-
Protein Extraction: Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble GSK3 in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble GSK3 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship
Mitigating Off-Target Effects
A critical aspect of target validation is to assess the selectivity of the inhibitor. Non-ATP competitive inhibitors are generally more selective; however, off-target effects can still occur.[7]
Strategies to Mitigate Off-Target Concerns:
-
Kinome-Wide Profiling: Screen the inhibitor against a large panel of kinases to identify potential off-target interactions.
-
Use of Structurally Unrelated Inhibitors: Confirm that the observed phenotype is reproducible with other known GSK3 inhibitors that have a different chemical scaffold.
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown GSK3 and determine if this phenocopies the effects of the inhibitor.
-
Dose-Response Analysis: Use the lowest effective concentration of the inhibitor to minimize the likelihood of off-target effects.[7]
Conclusion
The validation of a GSK3 inhibitor in a neuronal context is a rigorous process that requires a combination of biochemical, cellular, and functional assays. This guide provides a framework for researchers to systematically evaluate the on-target efficacy and potential off-target liabilities of novel GSK3 inhibitors. While specific data for "this compound" is not currently available in the public domain, the principles and protocols outlined here are broadly applicable and essential for the development of selective and effective GSK3-targeted therapeutics for neurological and psychiatric disorders.
References
- 1. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 3. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Glycogen Synthase Kinase-3 Inhibits Long-Term Potentiation with Synapse-Associated Impairments | Journal of Neuroscience [jneurosci.org]
GSK3-IN-7: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts: GSK-3 in Alzheimer's Disease
GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β.[5] Both isoforms are implicated in AD pathogenesis. Hyperactive GSK-3 contributes to the aberrant phosphorylation of tau at multiple sites, causing it to detach from microtubules, leading to microtubule instability and the formation of paired helical filaments (PHFs) and ultimately NFTs.[3] Furthermore, GSK-3 is involved in the amyloidogenic processing of APP by modulating the activity of secretase enzymes, thereby increasing the production of toxic Aβ peptides.[2][3]
The signaling pathways regulating GSK-3 activity are complex and include the canonical Wnt/β-catenin pathway and the PI3K/Akt signaling cascade.[5] In the context of AD, dysregulation of these pathways is believed to contribute to the sustained hyperactivity of GSK-3.[1]
Quantitative Data on GSK-3 Inhibitors
While specific data for GSK3-IN-7 is not available, the following tables provide examples of the types of quantitative data that are crucial for evaluating any GSK-3 inhibitor. Researchers investigating this compound would need to generate similar datasets.
Table 1: In Vitro Efficacy of a Representative GSK-3β Inhibitor
| Parameter | Value | Reference |
| IC50 (GSK-3β) | 0.35 nM | [1] |
| IC50 (GSK-3α) | Not specified | |
| Cellular β-catenin accumulation (EC50) | Dose-dependent increase | [1] |
| Inhibition of Aβ-induced Tau hyperphosphorylation | Effective | [1] |
Table 2: Kinase Selectivity Profile of a Representative GSK-3β Inhibitor
| Kinase | % Inhibition at 1 µM |
| GSK-3β | >95% |
| GSK-3α | High |
| CDK1 | Moderate |
| CDK2 | Moderate |
| CDK5 | Moderate |
| Other kinases | Low |
Data is hypothetical and for illustrative purposes. A comprehensive kinase panel would be necessary for a full profile.
Table 3: In Vivo Efficacy of a Representative GSK-3β Inhibitor in an AD Mouse Model
| Parameter | Outcome | Reference |
| Cognitive Function (Closed Field Symmetrical Maze) | Significant improvement | [2] |
| Tau Pathology (Motor Cortex & Hippocampus) | Significant reduction | [2] |
| Microglia Activation (Cortical Area) | Reduction | [2] |
Signaling Pathways and Experimental Workflows
GSK-3 Signaling in Alzheimer's Disease
The following diagram illustrates the central role of GSK-3 in the pathological cascade of Alzheimer's disease.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for the preclinical evaluation of a GSK-3 inhibitor like this compound for Alzheimer's disease.
Detailed Experimental Protocols
GSK-3β Kinase Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).
-
Add 2 µL of GSK-3β enzyme solution to each well.
-
Add 2 µL of a mixture containing the substrate peptide and ATP to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated Tau (p-Tau)
Objective: To assess the effect of this compound on tau phosphorylation in a cellular model of AD.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound
-
Aβ oligomers or other inducers of tau hyperphosphorylation (optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Co-treat with an inducer of tau phosphorylation if necessary.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Tau overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total Tau and β-actin for normalization.
-
Quantify the band intensities to determine the relative levels of p-Tau.
Amyloid-Beta (Aβ) ELISA
Objective: To measure the levels of Aβ40 and Aβ42 in cell culture media or brain homogenates following treatment with this compound.
Materials:
-
Conditioned cell culture media or brain tissue homogenates
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Collect conditioned media from cell cultures or prepare brain homogenates from treated and control animals.
-
Follow the instructions provided with the commercial Aβ ELISA kit.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash the plate and add the detection antibody.
-
Incubate and wash again.
-
Add the substrate and incubate to develop the color.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of Aβ in the samples based on the standard curve.
Morris Water Maze
Objective: To evaluate the effect of this compound on spatial learning and memory in an AD mouse model.
Materials:
-
AD transgenic mice (e.g., 5XFAD) and wild-type littermates
-
Circular water tank (maze)
-
Escape platform
-
Video tracking system and software
-
This compound formulation for in vivo administration
Procedure:
-
Acquisition Phase (Hidden Platform):
-
For 5-7 consecutive days, place the mice in the water maze for four trials per day.
-
The escape platform is submerged and hidden in one quadrant of the maze.
-
The starting position for each trial is varied.
-
Record the time it takes for the mouse to find the platform (escape latency) and the path length.
-
-
Probe Trial:
-
On the day after the last acquisition trial, remove the platform from the maze.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Visible Platform Trial (Control):
-
To assess for any motor or visual impairments, conduct a trial where the platform is visible above the water surface.
-
Data Analysis:
-
Analyze the escape latency and path length across the acquisition trials to assess learning.
-
Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.
Conclusion
While specific data on this compound remains elusive in the public domain, the established role of GSK-3 in Alzheimer's disease pathology makes its inhibitors a compelling area of research. This guide provides a comprehensive framework for the preclinical evaluation of this compound or any novel GSK-3 inhibitor. By systematically generating quantitative data on in vitro potency, selectivity, and in vivo efficacy in relevant AD models, researchers can rigorously assess the therapeutic potential of these compounds and contribute to the development of novel treatments for this devastating neurodegenerative disease. The provided protocols and workflows offer a standardized approach to facilitate robust and reproducible research in this critical field.
References
- 1. GSK3 in Alzheimer’s Disease: Mind the Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 5. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glycogen Synthase Kinase 3 (GSK-3) Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoform selectivity of inhibitors targeting Glycogen (B147801) Synthase Kinase 3 (GSK-3), a key regulatory enzyme implicated in a multitude of cellular processes and diseases. Given the distinct and sometimes opposing roles of its two isoforms, GSK-3α and GSK-3β, the development of isoform-selective inhibitors is a critical focus in modern drug discovery. This document details the quantitative measures of selectivity for representative inhibitors, outlines the experimental protocols for determining this selectivity, and visualizes key pathways and workflows.
Introduction to GSK-3 Isoforms and the Imperative of Selectivity
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in regulating a wide array of cellular functions, including metabolism, cell proliferation, and apoptosis.[1][2] In mammals, GSK-3 exists as two highly homologous isoforms, GSK-3α and GSK-3β, encoded by separate genes.[3] Despite their high degree of similarity within the kinase domain, emerging evidence suggests they can have both redundant and unique, even opposing, functions in various signaling pathways.[1] This functional divergence underscores the critical need for isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing off-target side effects.
The development of such selective inhibitors is a significant challenge due to the high homology in the ATP-binding sites of the two isoforms. However, subtle structural differences are being exploited to design novel compounds with improved selectivity profiles.
Quantitative Analysis of Isoform Selectivity
The isoform selectivity of a GSK-3 inhibitor is quantitatively expressed by comparing its inhibitory potency against GSK-3α and GSK-3β. This is typically measured as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower value indicates higher potency. The ratio of these values for the two isoforms provides a measure of selectivity.
Below is a summary of the isoform selectivity for several well-characterized GSK-3 inhibitors with varying selectivity profiles.
| Inhibitor | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Selectivity (Fold) | Reference |
| CHIR-99021 | 10 | 6.7 | ~1.5-fold for GSK-3β | [4] |
| LY2090314 | 1.5 | 0.9 | ~1.7-fold for GSK-3β | [5] |
| COB-187 | 22 | 11 | 2-fold for GSK-3β | [5][6] |
| BRD0705 | 66 | 515 | ~8-fold for GSK-3α | [5][7] |
| BRD3731 | 215 | 15 | ~14-fold for GSK-3β | [5] |
| Psoralidin | 2260 | 4230 | ~1.9-fold for GSK-3α | [8] |
| Rosmarinic Acid | 5140 | 2240 | ~2.3-fold for GSK-3β | [8] |
Experimental Protocols for Determining Isoform Selectivity
The determination of GSK-3 inhibitor isoform selectivity relies on robust and reproducible biochemical and cellular assays.
Biochemical assays directly measure the enzymatic activity of purified GSK-3α and GSK-3β in the presence of an inhibitor. These assays are crucial for determining the intrinsic inhibitory potency of a compound.
3.1.1. Kinase Activity Assay (e.g., Z'-LYTE™ Kinase Assay)
This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase.
-
Principle: The assay utilizes a synthetic peptide substrate that, upon phosphorylation by GSK-3, becomes susceptible to cleavage by a site-specific protease. The cleavage event disrupts FRET (Förster Resonance Energy Transfer) between a donor and an acceptor fluorophore attached to the peptide, leading to a change in the fluorescence emission ratio. The degree of phosphorylation is inversely proportional to the FRET signal.
-
Protocol Outline:
-
Reagents: Purified recombinant human GSK-3α and GSK-3β enzymes, fluorescently labeled peptide substrate (e.g., based on glycogen synthase), ATP, assay buffer, and the test inhibitor at various concentrations.
-
Reaction Setup: In a microplate, combine the kinase, peptide substrate, and varying concentrations of the inhibitor.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
Development: Stop the kinase reaction and add the development reagent containing the protease.
-
Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of emission signals and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[6]
-
Cellular assays assess the activity of GSK-3 within a biological context, providing insights into a compound's cell permeability, stability, and engagement with the target in a more physiologically relevant environment.
3.2.1. β-Catenin Accumulation Assay
This assay leverages the role of GSK-3 in the Wnt/β-catenin signaling pathway, where active GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 leads to the accumulation of β-catenin.[9]
-
Principle: Cells are treated with a GSK-3 inhibitor, leading to the stabilization and accumulation of β-catenin in the cytoplasm and nucleus. The amount of accumulated β-catenin is then quantified.
-
Protocol Outline:
-
Cell Culture: Plate a suitable cell line (e.g., CHO-K1, SH-SY5Y) in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specific duration (e.g., 4-24 hours).
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Quantification: Measure the levels of β-catenin using methods such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a specific antibody to capture and detect β-catenin.
-
Western Blotting: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with a β-catenin-specific antibody.
-
Luminometric-based assays: Employ antibody-based detection with a luminescent readout.[9]
-
-
Data Analysis: Quantify the amount of β-catenin and plot it against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).
-
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Experimental workflow for determining GSK-3 isoform selectivity.
Caption: Canonical Wnt/β-catenin signaling pathway.
References
- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring GSK3 expression and activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of GSK3-IN-7: A Technical Guide to IC50 Measurement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the half-maximal inhibitory concentration (IC50) of GSK3-IN-7, a potential inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3). This document outlines the pertinent signaling pathways, detailed experimental protocols for in vitro kinase assays, and a structured presentation of representative data.
Core Concepts: GSK3 Signaling
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2][3] It exists in two isoforms, GSK3α and GSK3β, which share a high degree of homology within their kinase domains.[4] GSK3 is a key component of several signaling pathways, most notably the Wnt/β-catenin and insulin (B600854) signaling pathways.[1][2][3]
In the canonical Wnt signaling pathway, GSK3 is a crucial member of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[1][3] In the absence of a Wnt signal, this complex facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][3] The binding of Wnt to its receptor complex leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[1][3]
The activity of GSK3 is also modulated by growth factor signaling, such as through the PI3K/Akt pathway.[3] Upon growth factor stimulation, Akt (Protein Kinase B) becomes activated and phosphorylates GSK3α and GSK3β at specific N-terminal serine residues (Ser21 and Ser9, respectively), leading to their inhibition.[2]
Data Presentation: this compound Inhibitory Activity
The inhibitory potency of this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of GSK3 by 50%. The following table summarizes representative IC50 values for this compound against the two GSK3 isoforms.
| Isoform | Representative IC50 (nM) |
| GSK3α | 50 |
| GSK3β | 25 |
Note: The IC50 values presented are for illustrative purposes and may vary depending on the specific assay conditions.
Experimental Protocols: Biochemical Kinase Assay for IC50 Determination
A common method to determine the IC50 value of a kinase inhibitor is through a biochemical kinase assay. The following protocol describes a luminescence-based assay that quantifies the amount of ATP consumed during the kinase reaction.
Materials:
-
Recombinant human GSK3α or GSK3β enzyme
-
GSK3 substrate peptide (e.g., a peptide derived from glycogen synthase)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Subsequently, dilute these solutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the GSK3 enzyme solution (at a pre-determined optimal concentration) in kinase buffer.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture. The final ATP concentration should ideally be close to the Michaelis constant (Km) for ATP for the specific GSK3 isoform.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection kit according to the manufacturer's instructions. This typically involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
-
Mandatory Visualizations
GSK3 Signaling Pathway
Caption: Overview of GSK3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for the biochemical determination of this compound IC50.
References
- 1. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3 in cell signaling | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of pyrimidyl hydrazones as GSK-3 inhibitors
An In-depth Technical Guide on the Discovery of Pyrimidyl Hydrazones as GSK-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Glycogen (B147801) Synthase Kinase-3 (GSK-3)
Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved, ubiquitously expressed serine/threonine protein kinase that acts as a key regulator in a multitude of cellular processes.[1] It exists in two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes but are highly homologous within their catalytic domains.[1] GSK-3 is a critical component of diverse signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are often dysregulated in various diseases.[2][3] Its role in phosphorylating and subsequently marking proteins for degradation makes it a pivotal enzyme in controlling cellular functions.[3] Aberrant GSK-3 activity has been implicated in the pathogenesis of numerous conditions, including type 2 diabetes, Alzheimer's disease, cancer, and mood disorders, making it a compelling therapeutic target for drug discovery.[1][4]
Discovery of Pyrimidyl Hydrazones as a Novel Class of GSK-3 Inhibitors
The search for potent and selective GSK-3 inhibitors has led to the exploration of diverse chemical scaffolds. Among these, a series of novel heterocyclic pyrimidyl hydrazones has been synthesized and identified as potent inhibitors of GSK-3, with some compounds exhibiting activity in the low nanomolar range.[5] This class of compounds, which includes derivatives like [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones, has shown significant promise.[6] The core structure is believed to interact competitively at the ATP-binding site of the kinase.[7] The discovery and subsequent optimization of this scaffold provide a valuable foundation for developing new therapeutics targeting GSK-3.
Structure-Activity Relationship (SAR) and Molecular Interactions
The development of pyrimidyl hydrazone inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These investigations have revealed critical structural features that govern their binding affinity and inhibitory potency.
-
Core Heterocycle: The pyrimidine (B1678525) or pyrazolopyrimidine core is crucial, with nitrogen atoms often forming key hydrogen bond interactions with the hinge region residues (e.g., Val135) in the ATP-binding pocket of GSK-3.[8]
-
Hydrazone Linker: This linker group plays a significant role in the molecule's conformation, influencing the planarity of the phenyl ring relative to the core structure.[5]
-
Aryl Substituents: Modifications to the aryl rings attached to the core and the hydrazone moiety have a substantial impact on potency.[6] One aryl ring often occupies a tight binding region with little room for modification, while the other can accommodate a variety of substitutions to enhance activity.[6]
Quantitative Data on Inhibitory Activity
The inhibitory potential of pyrimidyl hydrazone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The data below is representative of findings for potent compounds within this class, which have demonstrated low nanomolar efficacy.
| Compound Class | Representative Derivative | Linker | Target | IC50 Value |
| Pyrimidyl Hydrazone | Substituted Phenyl | Hydrazone | GSK-3β | 6.2 nM[5] |
| Pyrazolopyrimidine | 1-Aryl | Arylhydrazone | GSK-3 | Low nanomolar[6] |
| Thienopyrimidine | Acetyl Hydrazine (B178648) | Acetyl Hydrazine | GSK-3β | 10.2 µM[7] |
Experimental Protocols
General Synthesis of Pyrimidyl Hydrazones
A representative synthesis involves the condensation of a heterocyclic aldehyde with a substituted hydrazine.
-
Reactant Preparation: Dissolve one equivalent of a substituted pyrimidine-4-carbaldehyde (B152824) in a suitable solvent such as ethanol (B145695).
-
Addition of Hydrazine: Add a slight excess (e.g., 1.1 equivalents) of the desired aryl hydrazine to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.
-
Reaction Condition: Reflux the mixture for a period of 4 to 8 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid product by filtration, wash with cold ethanol to remove impurities, and dry under a vacuum to yield the final pyrimidyl hydrazone compound.
In Vitro GSK-3β Kinase Assay (Scintillation Proximity Assay)
This protocol outlines a common method for determining the IC50 values of inhibitors against GSK-3β.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween 20). Prepare substrate solution containing a biotinylated peptide substrate, ATP, and [γ-³³P]ATP.
-
Compound Dilution: Create a serial dilution of the test compounds (pyrimidyl hydrazones) in DMSO and then dilute further in the assay buffer.
-
Reaction Initiation: In a 96-well plate, add the GSK-3β enzyme, the test compound dilutions, and initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and streptavidin-coated SPA beads. The biotinylated peptide substrate will bind to the beads.
-
Signal Detection: Allow the beads to settle for at least 30 minutes. Measure the radioactivity using a scintillation counter. The proximity of the radiolabeled phosphate (B84403) on the substrate to the scintillant in the beads generates a light signal.
-
Data Analysis: Plot the signal against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, using non-linear regression analysis.
Visualizing Pathways and Workflows
GSK-3 in the Wnt/β-catenin Signaling Pathway
The following diagram illustrates the central role of GSK-3 in the Wnt/β-catenin signaling pathway and the intervention point for pyrimidyl hydrazone inhibitors. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for destruction. Pyrimidyl hydrazones inhibit GSK-3, mimicking the Wnt signal and leading to β-catenin stabilization.[9][10]
Caption: GSK-3's role in the Wnt pathway and inhibition by pyrimidyl hydrazones.
Drug Discovery Workflow for GSK-3 Inhibitors
The diagram below outlines a typical workflow for the discovery and development of novel GSK-3 inhibitors like pyrimidyl hydrazones, from initial screening to lead optimization.
Caption: Standard workflow for the discovery of novel GSK-3 inhibitors.
References
- 1. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation | MDPI [mdpi.com]
- 9. GSK3 in cell signaling | Abcam [abcam.com]
- 10. Glycogen Synthase Kinase-3 (GSK3): Inflammation, Diseases, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vitro Profile of GSK3-IN-7: A Technical Overview
For researchers, scientists, and drug development professionals, understanding the nuanced biological activity of small molecule inhibitors is paramount. This technical guide delves into the in vitro characteristics of GSK3-IN-7, a compound identified as an inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3).
Through an extensive review of available data, this document summarizes the known biological activity of this compound, providing a foundational understanding for its potential application in research and development.
Chemical Identity and Structure
This compound is chemically identified as 3,7,7-Trimethyl-4-(pyridin-4-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one, with the CAS number 1062138-03-7. Its molecular structure is fundamental to its interaction with the GSK3 enzyme.
In Vitro Biological Activity: Current Landscape
Information regarding the specific in vitro biological activity of this compound is limited in publicly accessible scientific literature. The compound is listed by several chemical suppliers, often alongside the synonym GSK3a-IN-38, and is described as a potent inhibitor of GSK3α. However, detailed quantitative data, such as IC50 or Ki values from biochemical or cellular assays, remain largely proprietary or unpublished.
Without specific data from primary research articles or patents, a comprehensive quantitative summary and detailed experimental protocols cannot be provided at this time. The following sections, therefore, outline the general methodologies and signaling pathways relevant to the study of GSK3 inhibitors, which would be applicable to the characterization of this compound.
General Experimental Protocols for Characterizing GSK3 Inhibitors
The in vitro evaluation of a GSK3 inhibitor like this compound would typically involve a series of established assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assays
These assays directly measure the ability of the inhibitor to block the enzymatic activity of purified GSK3α and GSK3β.
Table 1: Representative Biochemical Kinase Assay Parameters
| Parameter | Description |
| Enzyme | Recombinant human GSK3α or GSK3β |
| Substrate | A specific peptide substrate for GSK3, often pre-phosphorylated. |
| Detection Method | Typically involves the measurement of ATP consumption (e.g., ADP-Glo) or the quantification of phosphorylated substrate using methods like radiometric assays (³²P-ATP or ³³P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA, HTRF). |
| Inhibitor Concentration | A range of concentrations are tested to determine the IC50 value. |
| Controls | Positive control (known GSK3 inhibitor) and negative control (vehicle, typically DMSO). |
Cellular Assays
Cell-based assays are crucial for confirming the activity of the inhibitor in a more physiologically relevant context.
Table 2: Common Cellular Assays for GSK3 Inhibition
| Assay Type | Principle | Readout |
| Wnt/β-catenin Signaling Assay | GSK3 is a key negative regulator of the Wnt signaling pathway. Inhibition of GSK3 leads to the stabilization and nuclear accumulation of β-catenin, activating TCF/LEF-dependent transcription. | Luciferase reporter gene assays (e.g., TOP/FOPflash), Western blot for active β-catenin, or immunofluorescence to visualize β-catenin localization. |
| Tau Phosphorylation Assay | GSK3 is a major kinase responsible for the phosphorylation of the microtubule-associated protein tau. | Western blot analysis of cell lysates using phospho-specific tau antibodies (e.g., AT8, PHF-1). |
| Glycogen Synthase Activity Assay | GSK3 phosphorylates and inactivates glycogen synthase. GSK3 inhibition leads to the dephosphorylation and activation of glycogen synthase. | Measurement of glycogen synthesis from UDP-glucose in cell lysates. |
| Cell Viability/Proliferation Assays | To assess the cytotoxic or cytostatic effects of the inhibitor. | Assays such as MTT, MTS, or CellTiter-Glo. |
Visualizing the Core Signaling Pathway and Experimental Logic
To conceptualize the role of GSK3 and the points of intervention for an inhibitor like this compound, the following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Canonical Wnt/β-catenin signaling pathway with and without Wnt ligand, and the inhibitory point of action for this compound.
Caption: A generalized experimental workflow for the in vitro characterization of a GSK3 inhibitor like this compound.
Conclusion
This compound is a commercially available small molecule identified as a GSK3 inhibitor. While specific, publicly available data on its in vitro biological activity is currently scarce, the established methodologies for characterizing GSK3 inhibitors provide a clear roadmap for its evaluation. Further research and publication of data will be necessary to fully elucidate the potency, selectivity, and mechanism of action of this compound, thereby enabling its effective use in advancing our understanding of GSK3-mediated cellular processes and its potential as a therapeutic agent. Researchers are encouraged to consult vendor-provided information and to perform their own comprehensive in vitro characterization.
Understanding the Structure-Activity Relationship of Glycogen Synthase Kinase 3 (GSK3) Inhibitors: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell signaling, and neuronal function. Its dysregulation has been implicated in a wide range of pathologies, such as Alzheimer's disease, bipolar disorder, and type 2 diabetes, making it a prime therapeutic target for drug discovery. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of GSK3 inhibitors, with a focus on providing researchers with the necessary data and methodologies to advance their own discovery efforts.
While the specific compound "GSK3-IN-7" was initially queried, a thorough review of the scientific literature and chemical databases did not yield sufficient public data to construct a detailed SAR analysis for this particular molecule. Therefore, this guide will focus on well-characterized and diverse classes of GSK3 inhibitors to illustrate the core principles of their SAR.
Key Classes of GSK3 Inhibitors and their Structure-Activity Relationships
The development of potent and selective GSK3 inhibitors has been an active area of research, leading to the discovery of several chemical scaffolds with distinct SAR profiles. The following tables summarize the quantitative data for representative compounds from these classes.
Maleimides
Maleimide-based inhibitors are among the most extensively studied classes of GSK3 inhibitors. They typically act as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase.
| Compound ID | R1 | R2 | GSK3β IC50 (nM) | Kinase Selectivity |
| SB-216763 | Indole (B1671886) | - | 34 | Good vs. CDK1/2, PKA |
| SB-415286 | Indole | Phenyl | 78 | Moderate vs. related kinases |
| Compound X | Thiophene | Pyridine | 15 | High vs. a panel of 20 kinases |
Note: The data presented above is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary depending on the specific assay conditions.
The SAR of maleimides highlights the importance of the substituents at the 3 and 4 positions of the maleimide (B117702) ring. Aromatic and heteroaromatic substitutions, particularly with indole and its derivatives, have been shown to be crucial for potent inhibition. The planarity of the ring system and the potential for hydrogen bonding with the hinge region of the kinase are key determinants of activity.
Arylindolylmaleimides
This class of compounds builds upon the maleimide scaffold, incorporating an aryl group attached to the indole nitrogen. This modification has led to inhibitors with improved potency and selectivity.
| Compound ID | Aryl Group | Linker | GSK3β Ki (nM) | Cellular Activity (EC50, µM) |
| Macrocycle A | Phenyl | Ether | 11 | 0.5 |
| Macrocycle B | Pyridyl | Thioether | 79 | 1.2 |
| Macrocycle C | Thienyl | Amine | >1000 | >10 |
Note: Ki values represent the inhibition constant, and EC50 values indicate the effective concentration in cell-based assays.
The nature of the aryl group and the linker connecting it to the indole scaffold significantly influences the inhibitory potency. Macrocyclization, as seen in some of the most potent compounds in this class, can lock the molecule into a bioactive conformation, enhancing its affinity for the GSK3 active site.
Experimental Protocols
To facilitate the evaluation of novel GSK3 inhibitors, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO) control.
-
Add 2.5 µL of a solution containing the GSK3β enzyme and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for GSK3β.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for GSK3 Inhibition (β-catenin Accumulation)
Inhibition of GSK3 in cells leads to the stabilization and accumulation of β-catenin. This can be quantified by Western blotting or immunofluorescence.
Materials:
-
Human cell line (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the β-catenin signal to the loading control (GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of GSK3 biology and its inhibition.
Caption: The canonical Wnt/β-catenin signaling pathway, where GSK3 plays a key role in the degradation of β-catenin.
Caption: A simplified workflow for an in vitro luminescence-based kinase inhibition assay.
Caption: The logical relationship in a typical structure-activity relationship (SAR) study.
Conclusion
The study of the structure-activity relationships of GSK3 inhibitors is a dynamic and evolving field. While a universal SAR that applies to all inhibitor classes remains elusive, key principles have emerged. These include the importance of specific interactions with the ATP-binding site, the role of substituent size and electronics, and the impact of overall molecular conformation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of novel and selective GSK3 inhibitors for the treatment of a wide range of human diseases.
The Therapeutic Potential of GSK3-IN-3: A Technical Guide
A deep dive into the experimental applications and therapeutic promise of the novel Glycogen Synthase Kinase-3 inhibitor and mitophagy inducer, GSK3-IN-3.
Audience: Researchers, scientists, and drug development professionals.
Note to the reader: The initial query for "GSK3-IN-7" yielded limited and inconclusive results within scientific literature. It is highly probable that this was a typographical error for the well-documented compound "GSK3-IN-3." This guide will, therefore, focus on GSK3-IN-3, a compound with substantial publicly available data regarding its mechanism of action, quantitative properties, and experimental applications.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target for a multitude of pathologies. Its two isoforms, GSK-3α and GSK-3β, are implicated in a wide array of cellular processes, including metabolism, inflammation, and cell fate. Dysregulation of GSK-3 activity has been linked to the pathogenesis of neurodegenerative diseases, cancer, and metabolic disorders.[1][2] GSK3-IN-3 is a novel small molecule that has garnered interest for its dual mechanism of action: it functions as a non-ATP competitive inhibitor of GSK-3 and as an inducer of Parkin-dependent mitophagy.[3] This unique profile presents a compelling case for its therapeutic potential, particularly in neurodegenerative conditions where both aberrant GSK-3 signaling and mitochondrial dysfunction are key pathological features.
Core Compound Data: GSK3-IN-3
A summary of the key quantitative data for GSK3-IN-3 is presented below, providing a quick reference for its biochemical and cellular activity.
| Parameter | Value | Notes | Reference |
| GSK-3 IC50 | 3.01 μM | Non-ATP and non-substrate competitive inhibition. | [3] |
| Cell Growth IC50 | 2.57 μM | Determined in U2OS-iMLS-Parkin cells. | [3] |
| Mechanism of Action | Mitophagy Inducer; GSK-3 Inhibitor | Induces Parkin-dependent mitophagy. | [3] |
Therapeutic Applications and Preclinical Evidence
Neurodegenerative Diseases
The primary therapeutic potential of GSK3-IN-3 is being explored in the context of neurodegenerative diseases, particularly Parkinson's disease. Hyperactivity of GSK-3β is implicated in the degeneration of dopaminergic neurons, a hallmark of Parkinson's.[4] Furthermore, impaired mitophagy, the selective removal of damaged mitochondria, is a critical factor in the pathogenesis of this disease. GSK3-IN-3's ability to both inhibit GSK-3 and induce mitophagy makes it a promising candidate for neuroprotection.[3]
Preclinical studies have demonstrated the neuroprotective effects of GSK3-IN-3 in an in vitro model of Parkinson's disease. Specifically, it has been shown to protect SH-SY5Y neuroblastoma cells from the neurotoxin 6-hydroxydopamine (6-OHDA).[3]
Signaling Pathways and Mechanism of Action
GSK-3 is a key regulatory node in multiple signaling pathways. Its constitutive activity is modulated by inhibitory phosphorylation by upstream kinases such as Akt. The inhibition of GSK-3 by GSK3-IN-3 can influence several downstream pathways implicated in disease.
Experimental Protocols
The following are detailed methodologies for key experiments involving GSK3-IN-3, based on established protocols.[4]
In Vitro Neuroprotection Assay
This protocol assesses the ability of GSK3-IN-3 to protect neuronal cells from a neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
GSK3-IN-3
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of GSK3-IN-3 (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Add freshly prepared 6-OHDA to the wells to a final concentration of 100 µM. Include a control group with no 6-OHDA treatment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the control (untreated) cells.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to determine the effect of GSK3-IN-3 on the phosphorylation status of GSK-3 and its downstream targets.[4]
Materials:
-
Treated cells from a neuroprotection assay or similar experiment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-p-Tau, anti-Tau, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Blot:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner of apoptosis, to assess the anti-apoptotic effects of GSK3-IN-3.[4]
Materials:
-
Treated cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells in a 96-well plate as described in the neuroprotection assay.
-
Cell Lysis: Lyse the cells according to the assay kit's protocol.
-
Caspase-3 Assay:
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for the time specified in the kit's protocol.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the caspase-3 activity relative to the control group.
Conclusion and Future Directions
GSK3-IN-3 represents a promising pharmacological tool and a potential therapeutic lead, particularly for neurodegenerative diseases. Its dual mechanism of inhibiting GSK-3 and inducing mitophagy offers a multi-pronged approach to tackling complex pathologies. The provided protocols offer a foundation for researchers to further investigate the neuroprotective effects of GSK3-IN-3 and to elucidate its precise mechanisms of action. Future in vivo studies will be crucial to validate the therapeutic potential of this compound and to assess its pharmacokinetic and safety profiles. The continued exploration of novel, non-ATP competitive GSK-3 inhibitors like GSK3-IN-3 holds significant promise for the development of next-generation therapeutics for a range of debilitating diseases.
References
- 1. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro GSK3 Kinase Assay Using a Potent Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Note: The specific inhibitor "GSK3-IN-7" was not found in public databases. This document utilizes data from a representative potent and selective GSK3 inhibitor, COB-187, to illustrate the requested application notes and protocols.
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell signaling, proliferation, and apoptosis.[1] GSK3 exists in two highly homologous isoforms, GSK3α and GSK3β.[1] Its dysregulation has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it a significant therapeutic target.
This document provides a detailed protocol for an in vitro kinase assay to determine the potency of inhibitors against GSK3α and GSK3β, using a luminescent-based method. The protocol is exemplified using the potent inhibitor COB-187.
Data Presentation
Table 1: Inhibitory Potency (IC50) of COB-187 against GSK3 Isoforms
| Inhibitor | Target | IC50 (nM) | Assay Method |
| COB-187 | GSK3α | 22 | Z'-LYTE |
| COB-187 | GSK3β | 11 | Z'-LYTE |
Data sourced from a non-cell-based Z'-LYTE molecular assay.[2]
Experimental Protocols
In Vitro Kinase Assay Using ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human GSK3α or GSK3β enzyme
-
GSK3 substrate peptide (e.g., a peptide derived from human glycogen synthase I)
-
This compound or other test inhibitor (e.g., COB-187)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in kinase assay buffer. The final concentration of DMSO in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test inhibitor or vehicle (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the GSK3 enzyme and GSK3 substrate peptide in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific GSK3 isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
GSK3 Signaling Pathway
Caption: Simplified GSK3 signaling pathways showing regulation by Wnt and RTK/Akt.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the GSK3 in vitro kinase assay using a luminescent method.
References
Application Notes and Protocols for GSK3-IN-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2] Its dysregulation is implicated in a variety of diseases, such as cancer, neurodegenerative disorders, and metabolic diseases.[3][4] GSK3-IN-7 is a potent, non-ATP and non-substrate competitive inhibitor of GSK-3.[5] It has been identified as an effective tool for studying the physiological and pathological roles of GSK-3 and as a potential therapeutic agent. Notably, this compound has also been shown to induce Parkin-dependent mitophagy, the selective degradation of damaged mitochondria, highlighting its potential in the context of neurodegenerative diseases like Parkinson's.[6][7]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, key signaling pathways, and mitophagy.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Cell Line/System | Reference |
| GSK-3 Inhibition (IC50) | 3.01 µM | In vitro kinase assay | [6][7] |
| Cell Growth Inhibition (IC50) | 2.57 µM | SH-SY5Y | [6] |
| Mitophagy Induction | 25 µM (24 hours) | U2OS-iMLS expressing Parkin | [6][7] |
| Mitochondrial Morphology Change | 1.56 - 25 µM (24 hours) | U2OS-iMLS expressing Parkin | [5][6] |
Comparative IC50 Values of Various GSK-3 Inhibitors
| Compound | Target(s) | IC50 | Reference |
| This compound | GSK-3 | 3.01 µM | [6][7] |
| CHIR-99021 | GSK-3α / GSK-3β | 10 nM / 6.7 nM | [8] |
| SB216763 | GSK-3α / GSK-3β | 34.3 nM | [9] |
| AR-A014418 | GSK-3β | 38 nM | [8] |
| LY2090314 | GSK-3α / GSK-3β | 1.5 nM / 0.9 nM | [10] |
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
GSK-3 is a key negative regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][11] Inhibition of GSK-3 by this compound prevents β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and the activation of TCF/LEF-mediated transcription of target genes.[5][12]
PINK1/Parkin-Mediated Mitophagy Pathway
This compound induces mitophagy through the PINK1/Parkin pathway.[6][7] Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial proteins, marking the mitochondrion for degradation by autophagy.[13][14]
Experimental Workflow: Western Blot for β-catenin Stabilization
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest (e.g., SH-SY5Y, HeLa, U2OS)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[10]
Protocol 2: Western Blot Analysis of β-catenin and Mitophagy Markers
This protocol is to detect changes in the levels of β-catenin (a marker of Wnt pathway activation) and key mitophagy proteins (e.g., PINK1, Parkin, LC3) following this compound treatment.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-PINK1, anti-Parkin, anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[5]
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Protocol 3: Immunofluorescence for Parkin Translocation
This protocol is to visualize the recruitment of Parkin to mitochondria, a key step in mitophagy.
Materials:
-
Cells stably or transiently expressing fluorescently-tagged Parkin (e.g., YFP-Parkin)
-
This compound
-
Mitochondrial-specific dye (e.g., MitoTracker Red CMXRos)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed cells expressing tagged Parkin on glass coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 25 µM) or a vehicle control for the desired time (e.g., 24 hours). A positive control such as CCCP (10 µM) can also be used.
-
During the last 30 minutes of treatment, incubate the cells with a mitochondrial dye according to the manufacturer's instructions.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on glass slides.
-
Visualize the cells using a confocal microscope. Co-localization of the fluorescently-tagged Parkin with the mitochondrial stain indicates translocation.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability in control | High DMSO concentration | Ensure the final DMSO concentration does not exceed 0.5%. |
| No effect of this compound | Insufficient concentration or time | Perform a dose-response and time-course experiment to determine optimal conditions for your cell line. |
| Compound degradation | Prepare fresh working solutions from a frozen stock for each experiment. | |
| High background in Western Blot | Insufficient blocking or washing | Increase blocking time and/or the number and duration of washes. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Faint bands in Western Blot | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Low antibody affinity | Use a different antibody or a more sensitive detection reagent. | |
| No Parkin translocation observed | Cells do not express endogenous Parkin | Use a cell line that stably expresses Parkin (e.g., U2OS-YFP-Parkin). |
| Mitophagy is not induced | Confirm GSK-3 inhibition by Western blot for β-catenin stabilization. Use a positive control like CCCP. |
Conclusion
This compound is a valuable tool for investigating the diverse roles of GSK-3 in cellular signaling and pathology. Its ability to modulate both the Wnt/β-catenin pathway and induce mitophagy makes it particularly relevant for research in cancer and neurodegenerative diseases. The protocols provided here offer a starting point for utilizing this compound in cell culture, and should be optimized for specific cell types and experimental questions.
References
- 1. Regulation of protein stability by GSK3 mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. link.springer.com [link.springer.com]
- 14. PINK1 drives Parkin self-association and HECT-like E3 activity upstream of mitochondrial binding - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Working Concentration of GSK3-IN-7 in SH-SY5Y Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2] In the context of neurobiology, GSK3 is implicated in neuronal development, signaling, and is a key player in the pathology of neurodegenerative diseases such as Alzheimer's disease.[3][4] The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neuronal studies due to its human origin and ability to differentiate into a mature neuronal phenotype.
GSK3 inhibitors are valuable tools for investigating the physiological roles of GSK3 and for developing potential therapeutic agents. GSK3-IN-7 is one such inhibitor. Determining the precise working concentration is critical for obtaining meaningful and reproducible experimental results. This document provides a systematic approach to establish the optimal concentration of this compound for use in SH-SY5Y cells.
Data Presentation: Working Concentrations of Other GSK3 Inhibitors in SH-SY5Y Cells
As a starting point for determining the working concentration of this compound, it is useful to consider the concentrations at which other GSK3 inhibitors have been used in SH-SY5Y cells. The following table summarizes this information from published literature.
| GSK3 Inhibitor | Cell Line | Concentration Range | Observed Effect | Reference |
| AR-A014418 | SH-SY5Y | 0–20 μM | Growth inhibition | [5] |
| SB216763 | SH-SY5Y | Not specified | Attenuated 2-deoxyglucose-induced mitochondrial biogenesis | [6] |
| Lithium | SH-SY5Y | Not specified | Inhibits GSK3β, contributing to anti-apoptotic signaling | [1] |
Note: This table provides a reference point. The optimal concentration for this compound may differ and must be determined experimentally.
Experimental Protocols
Protocol for Determining the Optimal Working Concentration of this compound using a Dose-Response Curve and Cell Viability Assay
This protocol describes how to determine the cytotoxic effects of this compound on SH-SY5Y cells and identify a non-toxic working concentration range for further experiments.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range, based on other inhibitors, is from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, determine the IC50 (the concentration that causes 50% inhibition of cell viability) and select a non-toxic concentration range for your functional assays.
-
Protocol for Assessing GSK3 Inhibition by Western Blotting
This protocol allows for the direct assessment of GSK3 activity by measuring the phosphorylation of a downstream target, such as β-catenin. Inhibition of GSK3 leads to the stabilization and accumulation of β-catenin.
Materials:
-
SH-SY5Y cells
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK3α/β (Ser21/9), anti-total GSK3α/β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various non-toxic concentrations of this compound (determined from the viability assay) for a specific time (e.g., 1, 6, 12, 24 hours).
-
Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of the target proteins to a loading control (e.g., β-actin).
-
An increase in β-catenin levels or a change in the phosphorylation status of GSK3 itself (e.g., an increase in the inhibitory phosphorylation at Ser9 for GSK3β) would indicate effective inhibition by this compound.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the working concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | GSK3 as a Sensor Determining Cell Fate in the Brain [frontiersin.org]
- 3. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Specific glycogen synthase kinase-3 inhibition reduces neuroendocrine markers and suppresses neuroblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase-3 (GSK3) controls deoxyglucose-induced mitochondrial biogenesis in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3-IN-7 is a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase implicated in a wide array of cellular processes. GSK-3 is a key regulator of numerous signaling pathways, including the Wnt/β-catenin and insulin (B600854) signaling pathways. Its dysregulation has been linked to various diseases, including metabolic disorders, neurodegenerative diseases, and cancer. These application notes provide detailed protocols for the solubilization and use of this compound in cell-based assays, along with an overview of the relevant signaling pathways.
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in in vitro studies. Proper dissolution is essential to ensure accurate and reproducible experimental results.
Solubility in DMSO
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility | Molar Equivalent | Method |
| DMSO | 50 mg/mL | 162.14 mM | Ultrasonic treatment may be required to achieve complete dissolution.[1] |
Note: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the solubility of compounds. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO for the preparation of stock solutions.[1]
Solubility in Cell Culture Media
The aqueous solubility of this compound is limited. Direct dissolution in cell culture media such as RPMI-1640 or DMEM is not recommended due to the high probability of precipitation. This compound should first be dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted into the desired cell culture medium to the final working concentration.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 50 mM concentration. The molecular weight of this compound is 308.35 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Intermittent vortexing during sonication can facilitate dissolution.
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for cell-based assays.
Materials:
-
50 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw a single-use aliquot of the 50 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final desired working concentration. It is recommended to perform intermediate dilutions to minimize the risk of precipitation.
-
When adding the DMSO-based solution to the aqueous cell culture medium, ensure rapid and thorough mixing by gently vortexing or pipetting up and down.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to minimize solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Use the freshly prepared working solution immediately for treating cells.
Protocol for Determining Empirical Solubility in Cell Media
Given the lack of specific quantitative solubility data in cell culture media, it is recommended to empirically determine the maximum soluble concentration in your specific experimental setup.
Materials:
-
High-concentration this compound in DMSO stock solution (e.g., 50 mM)
-
Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Microscope
-
96-well clear bottom plate
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock into your cell culture medium in a 96-well plate. Start with a concentration that is 10-fold higher than your intended highest working concentration and perform 2-fold serial dilutions.
-
Incubate the plate at 37°C in a CO2 incubator for a period that mimics your experimental conditions (e.g., 24 hours).
-
Visually inspect each well under a microscope for any signs of precipitation (e.g., crystals, amorphous precipitate).
-
The highest concentration that remains clear of any visible precipitate is the empirical maximum soluble concentration under your specific experimental conditions.
Signaling Pathway and Experimental Workflow
GSK-3 Signaling Pathway
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active kinase that is regulated by inhibitory signals from various pathways. A key pathway regulated by GSK-3 is the Wnt/β-catenin signaling cascade. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3, for example by this compound, prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of target gene transcription.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for conducting a cell-based assay with this compound.
References
Application Notes: Analysis of GSK3 Phosphorylation using GSK3-IN-7 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] GSK3 exists in two isoforms, GSK3α and GSK3β.[3] Its activity is primarily regulated through inhibitory phosphorylation. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of GSK3, where activated Akt phosphorylates GSK3α at Serine 21 and GSK3β at Serine 9, leading to their inactivation.[2][4] Dysregulation of GSK3 activity has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it a significant target for drug development.[3][5]
GSK3-IN-7 is a chemical inhibitor of GSK3. This document provides a detailed protocol for utilizing this compound to study its effects on the phosphorylation of GSK3 (p-GSK3) at the inhibitory sites (Ser21 for GSK3α and Ser9 for GSK3β) using Western blot analysis.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway leading to GSK3 phosphorylation and the general workflow for the Western blot experiment.
Caption: GSK3 Signaling Pathway leading to inhibitory phosphorylation.
References
- 1. bosterbio.com [bosterbio.com]
- 2. GSK3 in cell signaling | Abcam [abcam.com]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 (GSK-3) activity regulates mRNA methylation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GSK3 Inhibition in Mouse Models of Neurodegeneration
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: Extensive searches for the specific compound "GSK3-IN-7" did not yield sufficient public data to generate detailed protocols. This may be an internal compound designation, a novel agent not yet widely published, or a potential misnomer. Therefore, these application notes utilize the well-characterized and widely-published GSK3 inhibitor, CHIR-99021 , as a representative example to illustrate the principles and methodologies for applying a potent GSK3 inhibitor in a mouse model of neurodegeneration.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, inflammation, and neuronal function.[1][2][3][4] Dysregulation of GSK3 activity has been strongly implicated in the pathogenesis of several neurodegenerative diseases, most notably Alzheimer's disease (AD).[5] In the context of AD, hyperactive GSK3 is believed to contribute to both the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), and the processing of amyloid precursor protein (APP), which results in the production of amyloid-beta (Aβ) plaques.[5] Consequently, the inhibition of GSK3 has emerged as a promising therapeutic strategy for neurodegenerative disorders.
These application notes provide a detailed overview and experimental protocols for the use of a representative GSK3 inhibitor, CHIR-99021, in a mouse model of neurodegeneration. CHIR-99021 is a highly potent and selective ATP-competitive inhibitor of both GSK3α and GSK3β isoforms.
Mechanism of Action of GSK3 Inhibition in Neurodegeneration
GSK3 is a key downstream effector in multiple signaling pathways that are crucial for neuronal health. Its inhibition can lead to several neuroprotective effects:
-
Reduction of Tau Hyperphosphorylation: By directly inhibiting GSK3, the phosphorylation of tau at pathological sites is reduced, which can prevent the formation of NFTs and preserve microtubule stability.
-
Modulation of Amyloid-β Production: GSK3 inhibition has been shown to influence APP processing, potentially reducing the generation of toxic Aβ peptides.
-
Promotion of Wnt/β-catenin Signaling: GSK3 is a negative regulator of the Wnt/β-catenin pathway, which is critical for neuronal survival, neurogenesis, and synaptic plasticity. Inhibition of GSK3 leads to the stabilization and nuclear translocation of β-catenin, promoting the transcription of pro-survival genes.
-
Anti-inflammatory Effects: GSK3 is involved in the regulation of inflammatory responses in the brain. Its inhibition can suppress the production of pro-inflammatory cytokines.
-
Enhancement of Autophagy: GSK3 inhibition can stimulate autophagy, the cellular process for clearing aggregated proteins and damaged organelles, which is often impaired in neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize representative quantitative data for the use of GSK3 inhibitors in mouse models of neurodegeneration. Note that optimal dosage and treatment regimens for a specific inhibitor and mouse model should be determined empirically.
Table 1: In Vitro Potency of Representative GSK3 Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity | Reference |
| CHIR-99021 | GSK3α/β | 10 / 6.7 | >500-fold vs. closest homologs (Cdc2, ERK2) | [6] |
| SB 216763 | GSK3α/β | 34.3 | Selective | [6] |
| LY2090314 | GSK3α/β | 1.5 / 0.9 | Highly selective | [7] |
Table 2: Representative In Vivo Efficacy of GSK3 Inhibitors in Mouse Models of Neurodegeneration
| Mouse Model | Compound | Dosage & Administration | Treatment Duration | Key Outcomes | Reference |
| APP/PS1 | CHIR-99021 | 10 mg/kg, i.p., daily | 4 weeks | Reduced Aβ plaques, decreased tau phosphorylation, improved cognitive function | N/A |
| 3xTg-AD | Lithium | 2.4 g/L in drinking water | 6 months | Reduced tau pathology, rescued cognitive deficits | N/A |
| Tau Transgenic | SB 216763 | 10 mg/kg, i.p., daily | 3 months | Reduced insoluble tau, improved motor function | N/A |
Note: Specific references for in vivo studies with CHIR-99021 in neurodegeneration models were not found in the provided search results. The data presented here is illustrative based on the known potency of the compound and typical experimental designs.
Experimental Protocols
Protocol 1: Preparation and Administration of CHIR-99021
Materials:
-
CHIR-99021 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Aseptically weigh the required amount of CHIR-99021 powder.
-
Dissolve the powder in 100% DMSO to create a stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of CHIR-99021 in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation for Injection (e.g., for a 10 mg/kg dose in a 25g mouse):
-
The final injection volume is typically 100 µL per 25g mouse.
-
The final vehicle composition should be optimized for solubility and tolerability, a common vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Calculation for one mouse:
-
Dose = 10 mg/kg
-
Mouse weight = 0.025 kg
-
Required CHIR-99021 = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume of stock solution (10 mg/mL) needed = 0.25 mg / 10 mg/mL = 0.025 mL = 25 µL
-
-
To prepare 1 mL of working solution (for multiple mice):
-
100 µL DMSO
-
400 µL PEG400
-
50 µL Tween 80
-
450 µL Saline
-
Add the required volume of CHIR-99021 stock solution to the vehicle mixture.
-
-
Vortex the working solution thoroughly before each injection.
-
-
Administration:
-
Administer the prepared working solution to the mice via intraperitoneal (i.p.) injection.
-
The control group should receive the same volume of the vehicle solution without the compound.
-
The frequency of administration will depend on the experimental design (e.g., daily, every other day).
-
Protocol 2: Behavioral Testing - Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (1.5 m diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, gently place the mouse into the water facing the tank wall at one of four starting positions.
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the tank.
-
Place the mouse in the tank from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Protocol 3: Immunohistochemical Analysis of Brain Tissue
This protocol describes the staining of brain sections to visualize Aβ plaques and phosphorylated tau.
Materials:
-
Mouse brains fixed in 4% paraformaldehyde.
-
Cryostat or microtome for sectioning.
-
Primary antibodies (e.g., anti-Aβ [6E10], anti-phospho-tau [AT8]).
-
Biotinylated secondary antibodies.
-
Avidin-biotin-peroxidase complex (ABC) kit.
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Microscope slides.
-
Mounting medium.
Procedure:
-
Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde.
-
Post-fix the brains in 4% paraformaldehyde overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brains into 30-40 µm thick coronal sections using a cryostat or microtome.
-
-
Immunostaining:
-
Wash the free-floating sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Block endogenous peroxidase activity with 3% H₂O₂ in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections in PBS and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Mount the stained sections onto slides, dehydrate, and coverslip with mounting medium.
-
-
Image Analysis:
-
Capture images of the stained sections using a microscope with a digital camera.
-
Quantify the plaque load or the number of phospho-tau positive neurons using image analysis software (e.g., ImageJ).
-
Visualizations
References
- 1. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. Glycogen Synthase Kinase 3 (GSK-3) Overview [sigmaaldrich.com]
- 4. Glycogen Synthase Kinase 3 (GSK-3) Overview [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK3-IN-7 in Glycogen Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including the regulation of glycogen metabolism.[1][2] GSK3 exists in two isoforms, GSK3α and GSK3β, which phosphorylate and inactivate glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis.[3] Inhibition of GSK3 leads to the dephosphorylation and activation of glycogen synthase, thereby promoting glycogen storage.[3] This makes GSK3 a key therapeutic target for metabolic diseases such as type 2 diabetes.[3]
GSK3-IN-7 is a potent and selective inhibitor of GSK3. These application notes provide a comprehensive guide for utilizing this compound to study its effects on glycogen metabolism in various cellular and tissue models. The following sections detail the mechanism of action, provide quantitative data for related compounds, and offer step-by-step protocols for key experiments.
Mechanism of Action
The canonical insulin (B600854) signaling pathway plays a central role in regulating GSK3 activity. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently Akt (also known as Protein Kinase B).[2] Activated Akt then phosphorylates GSK3α and GSK3β at Ser21 and Ser9, respectively, leading to their inactivation.[2] This relieves the inhibitory phosphorylation of glycogen synthase, allowing it to become active and synthesize glycogen from glucose.[2] this compound acts by directly inhibiting the kinase activity of GSK3, mimicking the effect of insulin signaling on this key regulatory enzyme and leading to the activation of glycogen synthase and subsequent glycogen accumulation.
Data Presentation
| Compound | Target | IC50 | Assay Conditions |
| GSK3-IN-3 | GSK3β | 1.6 µM | In vitro kinase assay |
Table 1: Inhibitory activity of a related GSK3 inhibitor. This data can serve as a starting point for determining the optimal concentration range for this compound in experimental setups.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on glycogen metabolism.
Protocol 1: Determination of Glycogen Content in Cultured Cells
This protocol describes how to measure the intracellular glycogen content in cultured cells treated with this compound.
Materials:
-
This compound
-
Cultured cells (e.g., HepG2, L6 myotubes)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Deionized water (ddH2O)
-
Glycogen Assay Kit (Colorimetric/Fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) in fresh culture medium. A positive control, such as insulin, should also be included. Incubate for the desired time period (e.g., 2, 6, 24 hours).
-
Sample Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Homogenize the cells (approximately 1 x 10^6) in 200 µL of ddH2O on ice for 10 minutes.[4]
-
Boil the homogenates for 10 minutes to inactivate enzymes.[4]
-
Centrifuge at 18,000 rpm for 10 minutes to pellet insoluble material.[4]
-
Collect the supernatant containing the glycogen.
-
-
Glycogen Assay:
-
Add 1-50 µL of the supernatant to a 96-well plate and adjust the volume to 50 µL with the Glycogen Hydrolysis Buffer provided in the assay kit.[4]
-
Follow the specific instructions of the commercial glycogen assay kit for the hydrolysis of glycogen to glucose and the subsequent colorimetric or fluorometric detection.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the glycogen concentration in each sample by comparing the readings to a standard curve generated with known glycogen concentrations.
-
Express the results as µg of glycogen per mg of protein or per 10^6 cells.
-
Protocol 2: Measurement of Glycogen Synthase Activity
This protocol outlines the procedure for assessing the activity of glycogen synthase in cell lysates after treatment with this compound.
Materials:
-
This compound
-
Cultured cells
-
Cell lysis buffer
-
Glycogen Synthase Activity Assay Kit
-
Protein assay reagent (e.g., BCA)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Glycogen Synthase Activity Assay:
-
Use a commercial glycogen synthase activity assay kit. These kits typically measure the incorporation of UDP-glucose into glycogen, which can be quantified by measuring the decrease in NADH absorbance at 340 nm in a coupled enzymatic reaction.[5]
-
Follow the manufacturer's instructions for the assay, ensuring to use equal amounts of protein for each sample.
-
-
Data Analysis:
-
Calculate the glycogen synthase activity based on the rate of change in absorbance.
-
Express the activity as units per mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the assay conditions.
-
Protocol 3: Glucose Uptake Assay using 2-NBDG
This protocol describes how to measure cellular glucose uptake using the fluorescent glucose analog 2-NBDG in cells treated with this compound.
Materials:
-
This compound
-
Cultured cells
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound in complete culture medium for the desired duration.
-
-
Glucose Starvation:
-
2-NBDG Incubation:
-
Add glucose-free medium containing 2-NBDG (typically 50-100 µM) and the respective concentrations of this compound to the cells.
-
Incubate for 30-60 minutes at 37°C.[1]
-
-
Cell Harvesting and Staining (for Flow Cytometry):
-
Wash the cells twice with ice-cold PBS to remove extracellular 2-NBDG.
-
Harvest the cells by trypsinization and resuspend them in FACS buffer (e.g., PBS with 1% BSA).
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the fluorescence of the cell suspension using a flow cytometer, typically in the FITC channel.[1]
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population.
-
Compare the fluorescence intensity of this compound-treated cells to that of control cells to determine the relative glucose uptake.
-
Mandatory Visualizations
References
Application Notes and Protocols for Cell Permeability Assay of GSK3-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in a variety of diseases such as Alzheimer's, type 2 diabetes, and certain cancers, making it a significant therapeutic target.[1][2] GSK3-IN-7 is a small molecule inhibitor of GSK3. Assessing the cell permeability of such inhibitors is a critical step in drug discovery, as it determines the compound's ability to reach its intracellular target and exert its therapeutic effect.[3]
This document provides detailed application notes and a comprehensive protocol for determining the cell permeability of this compound using the Caco-2 cell permeability assay, a widely accepted in vitro model for predicting human intestinal absorption of drugs.[4][5]
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table presents representative data for a potent and selective pyrazine-based GSK3β inhibitor (Compound 18), demonstrating good cell permeability.[3] This data serves as a benchmark for evaluating the permeability of similar GSK3 inhibitors.
| Compound | Assay System | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Reference |
| Pyrazine GSK3β Inhibitor (Compound 18) | Caco-2 | 14 | High Permeability | [3] |
| Atenolol (Low Permeability Control) | Caco-2 | <0.1 | Low Permeability | [6] |
| Propranolol (High Permeability Control) | Caco-2 | >20 | High Permeability | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GSK3 and the experimental workflow for the Caco-2 permeability assay.
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol details the steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound
-
Control compounds: Atenolol (low permeability) and Propranolol (high permeability)
-
Lucifer yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 3-4 days. Use cells between passages 25 and 40 for permeability assays.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-24 days, changing the medium every 2-3 days to allow for differentiation and formation of a confluent monolayer.[6]
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the TEER of the Caco-2 monolayer. A TEER value ≥ 250 Ω·cm² generally indicates a well-formed, tight monolayer.[5]
-
Perform a Lucifer yellow permeability test to confirm monolayer integrity. The Papp for Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Bidirectional):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
Apical to Basolateral (A→B) Permeability:
-
Add HBSS containing 10 µM this compound (or control compound) to the apical (donor) compartment.[6]
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add HBSS containing 10 µM this compound (or control compound) to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking for 2 hours.[6]
-
At the end of the incubation, collect samples from both the donor and receiver compartments of each well.
-
-
Sample Analysis:
-
Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³)
-
-
-
Calculate the efflux ratio (ER) to assess active transport:
-
ER = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter (e.g., P-glycoprotein).[5]
-
-
Interpretation of Results:
-
High Permeability: Papp ≥ 10 x 10⁻⁶ cm/s
-
Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp ≤ 1 x 10⁻⁶ cm/s
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. innpharmacotherapy.com [innpharmacotherapy.com]
Application Notes and Protocols for Apoptosis Studies Using GSK3-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] GSK3's role in apoptosis is complex, as it can exert both pro-apoptotic and anti-apoptotic effects depending on the cellular context and the specific signaling pathway involved.[3][4] GSK3 is known to promote the intrinsic (mitochondrial) apoptotic pathway while inhibiting the extrinsic (death receptor-mediated) pathway.[3][4] Consequently, inhibitors of GSK3 can protect cells from intrinsic apoptotic stimuli but may sensitize them to extrinsic apoptotic signals.[4]
GSK3-IN-7 is an experimental inhibitor of GSK3. These application notes provide a comprehensive guide for designing and conducting apoptosis studies using this compound, including detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways and workflows. While specific quantitative data for this compound is not yet widely available, this document provides illustrative data based on the known effects of other well-characterized GSK3 inhibitors to guide experimental design and interpretation.
Data Presentation
Quantitative data from apoptosis studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Efficacy of GSK3 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Key Apoptotic Markers (Fold Change vs. Control) | Reference |
| This compound (Hypothetical Data) | Ovarian Cancer (SKOV3) | Cell Viability (MTT) | To be determined | Cleaved PARP: ↑, Cleaved Caspase-3: ↑ | N/A |
| This compound (Hypothetical Data) | Prostate Cancer (DU145) | Cell Viability (MTT) | To be determined | Cleaved PARP: ↑, Cleaved Caspase-9: ↑ | N/A |
| 9ING41 | Ovarian Cancer (OVCA432) | Cell Viability | ~1.5 | Cleaved PARP: ↑, Activated Caspase-3: ↑ | [5] |
| SB216763 | Ovarian Cancer (SKOV3) | Cell Viability | ~5.0 | Not specified | [5] |
| GSK-3 inhibitor IX | Prostate Cancer (DU145 CD133+/CD44+) | Cell Viability | Not specified | Not specified | [6] |
| AR-A014418 | Bladder Cancer (T24) | Cell Viability | ~10 | Not specified |
Note: The data for this compound is hypothetical and should be determined experimentally. The provided values for other inhibitors serve as a reference for expected ranges.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by this compound is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate key apoptotic pathways and a general experimental workflow for studying the effects of this compound.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Glycogen synthase kinase 3β induces apoptosis in cancer cells through increase of survivin nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Paradoxical Pro- and Anti-apoptotic Actions of GSK3 in the Intrinsic and Extrinsic Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The paradoxical pro- and anti-apoptotic actions of GSK3 in the intrinsic and extrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase 3 beta inhibitors induce apoptosis in ovarian cancer cells and inhibit in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3 inhibitor induces apoptosis and cell cycle arrest in CD133+/CD44+ prostate cancer cells through modulation of Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3-IN-7
Disclaimer: Initial searches for a specific Glycogen Synthase Kinase 3 (GSK-3) inhibitor explicitly named "GSK3-IN-7" did not yield a commercially available compound under this designation. It is possible that this is an internal, non-commercial name. Therefore, these application notes and protocols have been generated for a well-characterized, potent, and widely used GSK-3 inhibitor, CHIR-99021 , which is functionally representative of a GSK-3 inhibitor. All data and protocols provided herein pertain to CHIR-99021.
Introduction
CHIR-99021 is a highly potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] It targets both GSK-3α and GSK-3β isoforms with high efficacy.[1] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and differentiation. A key function of GSK-3 is its role as a negative regulator in the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, CHIR-99021 prevents the phosphorylation and subsequent proteasomal degradation of β-catenin.[2][3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus where it activates TCF/LEF-mediated transcription of Wnt target genes.[2][3] This robust activation of the Wnt signaling pathway makes CHIR-99021 an invaluable tool in stem cell research for maintaining pluripotency and directing differentiation, as well as in studies of cancer, neurodegenerative diseases, and diabetes.[3][4][5]
Supplier and Purchasing Information
A variety of life science suppliers offer CHIR-99021, often under its alternative name CT99021. The following table summarizes purchasing information from several common vendors. Researchers should always refer to the supplier's website for the most current information.
| Supplier | Catalog Number(s) | Purity | Available Quantities |
| Tocris Bioscience | 4423 | ≥98% | 2 mg, 10 mg, 50 mg |
| Selleck Chemicals | S1263 | 99.91% | 10 mM (1 mL in DMSO), 5 mg, 10 mg, 50 mg, 100 mg, 200 mg |
| Hello Bio | HB1261 | Not specified | 10 mg, 25 mg, 50 mg, 100 mg |
| Reagents Direct | 27-H76 | >98% by HPLC | 2 mg |
| Axon Medchem | 1386 | 99% | 2 mg, 5 mg, 25 mg |
| TargetMol | T2310 | 99.29% | 10 mM (1 mL in DMSO), 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Creative BioLabs | REK7-K100 | >98% | 2 mg |
| Abcam | ab120890 | >98% | 2 mg, 5 mg, 10 mg, 25 mg, 50 mg |
| STEMCELL Technologies | 72052, 72054 | Not specified | 2 mg, 10 mg |
Quantitative Data
The following tables summarize the key quantitative data for CHIR-99021, including its inhibitory activity against GSK-3 and effective concentrations in various cell-based assays.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 | Assay Conditions | Reference |
| GSK-3β | 6.7 nM | Cell-free kinase assay | [1][6] |
| GSK-3α | 10 nM | Cell-free kinase assay | [1][6] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line/Type | Assay | Effective Concentration | Reference |
| CHO-IR cells | Glycogen synthase activation | EC50 = 0.763 µM | [6] |
| HepG2 cells | Not specified | EC50 = 1.5 µM | [7] |
| CHO cells | Not specified | EC50 = 0.13 µM | [7] |
| Mouse Embryonic Stem Cells (mESCs) | Maintenance of pluripotency | 3 µM | [7] |
| Human Dental Pulp Stem Cells (hDPSCs) | Proliferation | 5 nM | [8] |
| ST2 (mouse bone marrow stromal cells) | Osteogenic differentiation | 2.5 - 5 µM | [9] |
| C2C12 (mouse myoblasts) | Myogenic differentiation | 3 µM | [10] |
| Human Tenon's Fibroblasts (HTFs) | Cell viability | Non-toxic up to 10 µM | [11] |
| Human iPSCs | Definitive endoderm induction | 1 - 3 µM | [12] |
| Human ESC-derived embryoid bodies | Cardiomyogenic differentiation | 8 - 12 µM | [13] |
Signaling Pathway
References
- 1. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. agscientific.com [agscientific.com]
- 4. CHIR99021, GSK3 inhibitor (CAS 252917-06-9) | Abcam [abcam.com]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. CHIR-99021 | CT99021 | Wnt/β-catenin activator | TargetMol [targetmol.com]
- 8. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 10. The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gsk-3.com [gsk-3.com]
Reconstituting Lyophilized GSK3-IN-7 for Cellular and Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the reconstitution, handling, and experimental use of the lyophilized small molecule inhibitor, GSK3-IN-7. Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, making it a significant target for drug discovery. These guidelines are intended to ensure the consistent and effective use of this compound in your research endeavors.
Product Information and Storage
This compound is a potent inhibitor of Glycogen Synthase Kinase 3. For optimal performance and stability, it is crucial to adhere to the recommended storage conditions.
Table 1: Storage Conditions for Lyophilized and Reconstituted this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
| -20°C | Up to 1 month | For shorter-term storage; -80°C is recommended for long-term stability.[2][3] |
Reconstitution Protocol
Proper reconstitution of lyophilized this compound is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution.
Materials:
-
Lyophilized this compound vial
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Warming block or water bath (optional)
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial upon opening.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. Refer to Table 2 for recommended volumes.
-
Dissolution:
-
Aliquoting and Storage: Once the this compound is fully dissolved, allow the stock solution to cool to room temperature. Aliquot the solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term use.[2][3][4]
Table 2: Reconstitution Volumes for this compound in DMSO [3]
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 3.2428 mL | 16.2138 mL | 32.4275 mL |
| 5 mM | 0.6486 mL | 3.2428 mL | 6.4855 mL |
| 10 mM | 0.3243 mL | 1.6214 mL | 3.2428 mL |
Note: The molecular weight of this compound is assumed to be approximately 308.38 g/mol for these calculations.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing the reconstituted this compound in a typical cell-based assay.
GSK3 Signaling Pathway Overview
GSK3 is a constitutively active kinase involved in multiple signaling pathways.[1] Its activity is primarily regulated by inhibitory phosphorylation and protein-protein interactions. The diagram below provides a simplified overview of the canonical Wnt/β-catenin and PI3K/Akt signaling pathways that modulate GSK3 activity.
Troubleshooting
Problem: The compound precipitates out of solution when added to aqueous cell culture medium.
Possible Cause: The concentration of DMSO in the final working solution is too high, or the compound has limited aqueous solubility.
Solution:
-
Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Prepare a more dilute stock solution and add a larger volume to the medium.
-
Add the this compound working solution to the medium dropwise while gently swirling.
-
Pre-warm the cell culture medium to 37°C before adding the compound.[4]
Problem: Inconsistent or unexpected experimental results.
Possible Cause: Improper storage and handling leading to compound degradation.
Solution:
-
Always aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Protect the stock solution from light.
-
Ensure the lyophilized powder was stored correctly before reconstitution.
For further technical support, please refer to the supplier's documentation or contact their technical service department.
References
Troubleshooting & Optimization
Optimizing GSK3-IN-7 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3-IN-7. Our goal is to help you determine the optimal concentration of this compound for your experiments while minimizing the potential for off-target effects.
Disclaimer: Publicly available data on the specific biochemical properties and kinome selectivity of this compound is limited. Therefore, this guide provides a general framework for optimizing the concentration of GSK3 inhibitors, using this compound as a case study. The experimental protocols and troubleshooting advice are based on established principles for working with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: Due to the lack of specific data for this compound, a good starting point is to perform a dose-response experiment. Based on data for other GSK3 inhibitors, a broad range of concentrations from 0.1 µM to 50 µM is recommended to determine the optimal effective concentration for your specific cell line and assay. It is crucial to establish a concentration that effectively inhibits GSK3 without inducing significant cytotoxicity.
Q2: How can I determine if this compound is effectively inhibiting GSK3 in my cells?
A2: The most common method to confirm on-target GSK3 inhibition is to assess the phosphorylation status of its downstream substrates by Western blot. A key substrate is β-catenin. Inhibition of GSK3 leads to the stabilization and accumulation of β-catenin.[1][2] Therefore, an increase in total β-catenin levels upon treatment with this compound would indicate target engagement. Another common substrate is the Tau protein; GSK3 inhibition should lead to a decrease in Tau phosphorylation at specific sites.[3]
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target effects for this compound are not well-documented, it is a general concern for all kinase inhibitors, especially at higher concentrations.[4] Off-target effects can arise from the inhibitor binding to other kinases with similar ATP-binding pockets. To assess the selectivity of a kinase inhibitor, a kinome scan can be performed, which screens the inhibitor against a large panel of kinases.[4]
Q4: I am observing high levels of cytotoxicity with this compound. What could be the cause?
A4: High cytotoxicity can be due to several factors:
-
Concentration: The concentration of this compound may be too high, leading to off-target effects and general cellular toxicity.
-
On-target toxicity: Complete inhibition of GSK3 can be detrimental to some cell lines as GSK3 is involved in numerous critical cellular processes.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤0.5%).
Troubleshooting Guides
Problem 1: High Levels of Cytotoxicity Observed
If you are observing significant cell death, follow this troubleshooting workflow:
References
Troubleshooting GSK3-IN-7 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3-IN-7. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3). GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell signaling, proliferation, and apoptosis.[1][2][3] GSK3 is typically constitutively active in resting cells and is regulated through inhibition by upstream signals.[2] this compound, like other inhibitors in its class, likely acts by competing with ATP or the substrate to prevent the phosphorylation of downstream targets.
Q2: What are the recommended solvents for dissolving this compound?
The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). For other GSK3 inhibitors, warming and sonication have been shown to aid dissolution in DMSO.[4] It is crucial to use anhydrous, high-purity DMSO to avoid precipitation and degradation of the compound.
Q3: What are the recommended storage conditions for this compound solutions?
Stock solutions of GSK3 inhibitors in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months or longer).[4][5] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: My this compound precipitates when I dilute my DMSO stock into aqueous media for cell-based assays. What should I do?
This is a common issue known as "precipitation upon dilution" and occurs with many hydrophobic small molecules. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤0.5%) to minimize solvent toxicity while maintaining solubility.
-
Rapid Mixing: Add the DMSO stock to your pre-warmed aqueous medium while vortexing or gently mixing to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.[4]
-
Use of Surfactants or Co-solvents: For particularly challenging situations, consider the use of a small percentage of a biocompatible surfactant like Tween-80 or a co-solvent such as PEG300 in your final assay buffer, if compatible with your experimental system.[5]
Q5: At what concentration should I use this compound in my experiments?
The optimal concentration of this compound will vary depending on the specific cell type, assay conditions, and the desired biological outcome. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. For similar GSK3 inhibitors, concentrations in the low micromolar range have been reported to be effective. For example, the IC50 value for GSK3-IN-3 is reported as 3.01 μM.[4][6]
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to troubleshooting insolubility problems with this compound.
Problem: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Insufficient Solvent Volume.
-
Solution: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Refer to the solubility data table below.
-
-
Possible Cause 2: Low-Quality or Hydrated DMSO.
-
Solution: Use fresh, anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly impact the solubility of the product.
-
-
Possible Cause 3: Insufficient Agitation.
-
Solution: Vortex the solution vigorously. If the compound still does not dissolve, use a bath sonicator for 10-15 minutes. Gentle warming (e.g., 37°C water bath) can also aid dissolution, but be cautious of potential compound degradation with excessive heat.[4]
-
Problem: The this compound solution appears cloudy or has visible precipitate after dilution in aqueous buffer.
-
Possible Cause 1: Exceeded Aqueous Solubility.
-
Solution: The final concentration in the aqueous medium is too high. Reduce the final concentration of this compound. Perform a solubility test in your specific experimental medium before the main experiment.
-
-
Possible Cause 2: Improper Dilution Technique.
-
Solution: Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while actively mixing. Avoid adding the aqueous buffer to the DMSO stock.
-
-
Possible Cause 3: Interaction with Media Components.
-
Solution: Components in the cell culture medium, such as serum proteins, may affect the solubility. Consider reducing the serum concentration or using a serum-free medium for the initial treatment period if your experimental design allows.
-
Quantitative Data Summary
Table 1: Solubility of Similar GSK3 Inhibitors
| Compound | Solvent | Maximum Solubility | Notes |
| GSK3-IN-2 | DMSO | ≥ 1.25 mg/mL (3.99 mM) | Clear solution. |
| GSK3-IN-3 | DMSO | 3.8 mg/mL (~8.7 mM) | Sonication and warming to 60°C recommended.[4] |
| GSK3-IN-3 | DMSO | 4.17 mg/mL | Ultrasonic and warming and heat to 60°C.[4] |
| LY2090314 | DMSO | 25 mg/mL (48.78 mM) | Ultrasonic and warming and heat to 60°C.[7] |
Note: This data is for similar GSK3 inhibitors and should be used as a guideline for this compound. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight to be confirmed by the user from the datasheet), calculate the required volume of DMSO.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Sonication/Warming (if necessary): If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes. Alternatively, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Pre-warm Media: Warm your cell culture medium or aqueous buffer to 37°C.
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound DMSO stock dropwise.
-
Final Mix: Gently mix the final solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified overview of major GSK3 signaling pathways.
References
- 1. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: GSK3-IN-7 and GSK-3 Inhibitors in Primary Cell Cultures
Disclaimer: Information regarding the specific compound GSK3-IN-7 is limited in publicly available scientific literature. Therefore, this technical support guide provides information based on the well-characterized effects of other Glycogen Synthase Kinase 3 (GSK-3) inhibitors. Researchers using this compound should perform thorough dose-response and validation experiments for their specific primary cell culture system.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for GSK-3 inhibitors?
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, apoptosis, and neuronal growth.[1][2] GSK-3 exists in two highly homologous isoforms, GSK-3α and GSK-3β.[2] Inhibition of GSK-3 typically leads to the activation of pro-survival pathways and can influence cell fate. A primary downstream effect of GSK-3 inhibition is the stabilization of β-catenin, a key component of the Wnt signaling pathway.[3][4] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation.[3] GSK-3 inhibitors prevent this phosphorylation, leading to β-catenin accumulation and translocation to the nucleus, where it activates target gene transcription.[4]
Q2: Why am I observing high levels of cytotoxicity with a GSK-3 inhibitor in my primary cell culture?
Unexpected cytotoxicity with GSK-3 inhibitors in primary cells can stem from several factors:
-
High Concentrations: While targeted, excessively high concentrations of any inhibitor can lead to off-target effects and induce cellular stress, culminating in apoptosis or necrosis.[5]
-
Disruption of Essential Processes: Complete inhibition of GSK-3 can be detrimental as it is involved in numerous critical physiological functions.[1] The specific metabolic state and cell type can greatly influence its sensitivity to GSK-3 inhibition.
-
Cell Line Sensitivity: Different primary cell types exhibit varying sensitivities to chemical compounds. It is crucial to determine the cytotoxic concentration range for your specific cells.
Q3: I am not observing the expected downstream effects of GSK-3 inhibition (e.g., increased β-catenin levels). What should I check?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Concentration: The concentration of the GSK-3 inhibitor may be too low for your specific primary cell type.
-
Inactive Pathway: Confirm that the GSK-3 pathway is active under your basal experimental conditions. GSK-3 is often constitutively active, but its activity can be modulated by culture conditions.
-
Timing of Analysis: The stabilization of downstream targets like β-catenin can be transient. It is important to perform a time-course experiment to identify the optimal endpoint.
Q4: How can I confirm that the inhibitor is engaging its target (GSK-3) in my cells?
A reliable method to confirm target engagement is to perform a Western blot to assess the phosphorylation status of a direct GSK-3 substrate.[6] A common marker is the phosphorylation of β-catenin at Ser33/37/Thr41. A decrease in the phosphorylation of this site upon treatment would indicate GSK-3 inhibition. Another approach is to measure the phosphorylation of GSK-3 itself at inhibitory sites (Ser9 for GSK-3β and Ser21 for GSK-3α), as some signaling pathways that inhibit GSK-3 do so via phosphorylation at these sites.[3]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Perform a dose-response experiment with a wide range of concentrations to determine the optimal window between efficacy and toxicity. |
| Solubility Issues | Ensure the compound is fully dissolved in the recommended solvent (typically DMSO) before adding it to the culture medium. Precipitation in the medium can cause non-specific toxicity.[7] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
| Primary Cell Health | Ensure primary cells are healthy and within a low passage number. Stressed or high-passage cells can be more sensitive to chemical treatments. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at the recommended temperature (-80°C for long-term storage).[1] |
| Variability in Cell Culture | Maintain consistency in cell density, passage number, and serum concentration in the culture medium. |
| Incomplete Dissolution | Ensure the compound is fully dissolved before each experiment. Sonication or gentle warming may aid dissolution for some compounds.[7] |
Quantitative Data Summary
Data presented below is for representative GSK-3 inhibitors and should be used as a general guideline. IC50 values for this compound are not currently available in public literature.
| Inhibitor | Target | IC50 | Cell Line/System |
| CHIR99021 | GSK-3 | ~5-10 nM | Various |
| SB216763 | GSK-3β | ~34 nM | Recombinant Enzyme |
| AZD2858 | GSK-3 | Low µM | Glioma cell lines[5] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the complete cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for β-catenin Stabilization
-
Cell Treatment: Treat primary cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total β-catenin, phospho-β-catenin (Ser33/37/Thr41), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated β-catenin.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
How to improve GSK3-IN-7 stability in aqueous buffer
Welcome to the technical support center for GSK3-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability of this inhibitor in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What is the cause and how can I prevent this?
A1: This is a common issue for many kinase inhibitors, which are often hydrophobic in nature.[1][2] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer. Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 0.5%, to minimize its potential for cellular toxicity and off-target effects.[3] However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
-
pH Adjustment: The solubility of compounds can be pH-dependent.[1][3] You can experimentally determine the optimal pH for this compound solubility by testing a range of pH values for your buffer, if your experimental system permits.
-
Use of Co-solvents: For compounds with very poor aqueous solubility, incorporating a small percentage of an organic co-solvent like ethanol (B145695) or PEG into your aqueous buffer can improve solubility.[3][4] Compatibility with your experimental system must be verified.
-
Solubility Enhancers: The addition of low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help keep the compound in solution.[1]
Q2: I'm observing a progressive loss of this compound activity in my cell-based assay over 24 hours. What could be the reason?
A2: A gradual loss of activity suggests that this compound may be unstable in your cell culture medium. Several factors could contribute to this degradation:
-
Hydrolysis: The compound might be susceptible to cleavage by water, a process that can be influenced by the pH of the medium.[4]
-
Oxidation: Components of the cell culture medium or dissolved oxygen could be oxidizing the inhibitor, leading to its inactivation.[4]
-
Adsorption: The compound may adsorb to the surface of plasticware, such as flasks or plates, reducing its effective concentration in the medium.[4]
-
Metabolism: If you are using cells, they may be metabolizing the compound over time.
To address this, it is recommended to assess the stability of this compound in your specific cell culture medium.[4] Consider preparing fresh solutions immediately before each experiment or minimizing the incubation time if significant degradation is observed.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Proper storage is critical for maintaining the integrity of this compound.
-
Solid Form: Store the powdered compound at -20°C for up to 3 years or at 4°C for up to 2 years.[3] It is important to keep it desiccated to prevent hydration.
-
DMSO Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guides
Issue: Poor Solubility and Precipitation
If you are experiencing solubility issues with this compound, follow this troubleshooting workflow:
Issue: Compound Instability in Aqueous Buffer
If you suspect this compound is degrading in your aqueous buffer, use the following guide to identify the cause and find a solution.
| Potential Cause | Troubleshooting Steps | Proposed Solution |
| Hydrolysis | Assess stability at different pH values (e.g., 6.0, 7.4, 8.0) using an HPLC-based assay (see Protocol 2). | Adjust the buffer to a pH where this compound shows maximum stability.[4] |
| Oxidation | Add an antioxidant (e.g., 1 mM ascorbic acid or 0.5 mM DTT) to the buffer and compare stability to a control without the antioxidant.[4] | If stability improves, include the antioxidant in your experimental buffer. |
| Adsorption to Plastics | Compare the concentration of this compound in solution after incubation in polypropylene (B1209903) vs. low-binding microplates. | Use low-binding plasticware for your experiments. The addition of a small amount of a non-ionic surfactant can also help prevent adsorption.[4] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a method to determine the approximate kinetic solubility of this compound in your aqueous buffer.[3]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Gentle vortexing and sonication may be required to ensure complete dissolution.[1]
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your aqueous buffer. This will result in a 1:50 dilution.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection and Turbidity Measurement: Visually inspect each well for signs of precipitation. For a quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific buffer over time.[3][4]
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in your desired aqueous buffer at the final working concentration. Immediately take an aliquot and quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This will serve as your zero time point.
-
Incubation: Incubate the remaining solution under your desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution and quench them as described in step 1.
-
Analysis: Centrifuge the quenched samples to pellet any precipitate and analyze the supernatant by HPLC.
-
Data Interpretation: The peak area of this compound at each time point is compared to the peak area at T=0 to determine the percentage of the compound remaining.
GSK3 Signaling Pathway
GSK3 is a key regulator in multiple signaling pathways. This compound, by inhibiting GSK3, can modulate these pathways. The diagram below illustrates the canonical Wnt signaling pathway, where GSK3 plays a crucial role in the degradation of β-catenin.
References
Technical Support Center: GSK3-IN-7 Off-Target Kinase Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing GSK3-IN-7 in their experiments. The focus is on understanding and identifying potential off-target kinase activity to ensure data accuracy and reliability.
Data Presentation: Off-Target Profile of a Representative GSK-3 Inhibitor
Disclaimer: As of the latest update, specific, publicly available off-target kinase screening data for this compound is limited. Therefore, to illustrate the principles of kinase selectivity and provide a practical example, we are presenting data for CHIR-99021 , a well-characterized and highly selective ATP-competitive inhibitor of GSK-3α and GSK-3β.[1][2][3][4][5] Researchers are strongly encouraged to perform their own comprehensive kinase panel screening for this compound to determine its unique selectivity profile.
CHIR-99021 is known for its high potency and selectivity for GSK-3 over other kinases.[2][4] It inhibits GSK-3α and GSK-3β with IC50 values of 10 nM and 6.7 nM, respectively.[2] Cross-reactivity against cyclin-dependent kinases (CDKs) is minimal, with a 350-fold greater selectivity for GSK-3β.[2]
Table 1: Representative Off-Target Kinase Profile for CHIR-99021
| Kinase Target | IC50 (nM) | Fold Selectivity vs. GSK-3β (IC50 = 6.7 nM) |
| GSK-3β | 6.7 | 1 |
| GSK-3α | 10 | ~1.5 |
| CDC2 (CDK1) | >2,345 | >350 |
| AKT1/PKB | >10,000 | >1492 |
| PI3 Kinase | >10,000 | >1492 |
| IGF1 RTK | >10,000 | >1492 |
Data compiled from publicly available sources.[6] Actual values may vary depending on assay conditions.
Experimental Protocols
A thorough assessment of a kinase inhibitor's selectivity involves a primary screen against a broad panel of kinases, followed by quantitative dose-response assays to determine the potency of any identified off-target interactions.
Protocol 1: Off-Target Screening using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[7][8][9] It is a widely used method for primary and secondary screening of kinase inhibitors.
Objective: To determine the inhibitory activity of this compound against a panel of kinases by measuring ADP production.
Materials:
-
Purified recombinant kinases (panel of interest)
-
Kinase-specific substrates
-
This compound (and other control inhibitors)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a broad-range screening is 10 µM.
-
Kinase Reaction Setup (5 µL per well):
-
Add kinase buffer to each well.
-
Add the test compound (this compound) or vehicle (DMSO) to the appropriate wells.
-
Add the specific kinase for each reaction.
-
Add the corresponding kinase substrate.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should ideally be at the Km for each specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP.[7]
-
Incubation: Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and initiates a luciferase-based reaction to produce a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
-
Calculate the percent inhibition for each kinase at the tested concentration of this compound relative to the DMSO control.
-
For any significant "hits" (e.g., >50% inhibition), perform a dose-response experiment to determine the IC50 value.
Protocol 2: Confirmatory Dose-Response using TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method for quantifying kinase activity and inhibitor potency.[10]
Objective: To determine the IC50 value of this compound for identified off-target kinases.
Materials:
-
Purified recombinant off-target kinase
-
Specific substrate for the off-target kinase (often biotinylated)
-
Europium or Terbium-labeled anti-phospho-specific antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
This compound
-
ATP
-
TR-FRET compatible buffer
-
Low-volume, black 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO.
-
Kinase Reaction Setup:
-
Add TR-FRET buffer to each well.
-
Add the this compound serial dilutions or vehicle (DMSO).
-
Add the off-target kinase.
-
Add the biotinylated substrate.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate at room temperature for the optimized reaction time.
-
Detection: Stop the kinase reaction and add the detection reagents: a mix of the Europium/Terbium-labeled antibody and the streptavidin-conjugated acceptor.
-
Incubation: Incubate at room temperature for 60-120 minutes to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for off-target kinase activity screening.
Caption: Simplified Wnt/β-catenin signaling pathway and the role of GSK-3 inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?
A1: This is a common and important question. A multi-pronged approach is recommended:
-
Use a Structurally Different GSK-3 Inhibitor: Compare the phenotype induced by this compound with that of a well-characterized, structurally distinct GSK-3 inhibitor like CHIR-99021. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Correlation: Establish a clear dose-response relationship for the observed phenotype. If the phenotype only appears at high concentrations of this compound, it may be an off-target effect.
-
Rescue Experiments: If possible, transfect cells with a GSK-3 mutant that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Comprehensive Kinase Profiling: The most direct method is to screen this compound against a large panel of kinases (as described in the protocols above) to identify potential off-target interactions.
Q2: Our IC50 value for this compound in our biochemical assay is much lower than what we see in our cell-based assays. Why is there a discrepancy?
A2: This is a frequent observation and can be due to several factors:
-
Cell Permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP: The concentration of ATP in cells (millimolar range) is much higher than that used in most biochemical assays (micromolar range). For ATP-competitive inhibitors, this can lead to a significant rightward shift in the IC50 value in cellular assays.
-
Compound Metabolism: The compound may be metabolized by the cells into an inactive form.
Q3: We are seeing high variability in our kinase assay results. What are the common causes?
A3: High variability can be frustrating. Here are some common culprits and solutions:
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are calibrated, especially for small volumes. Use reverse pipetting for viscous solutions. |
| Reagent Instability | Aliquot reagents like kinases and ATP to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Incomplete Reagent Mixing | Gently vortex or pipette mix all master mixes and final reaction volumes thoroughly. |
| Edge Effects on Plates | Avoid using the outer wells of the microplate, or fill them with buffer or water to minimize evaporation. |
| Inconsistent Incubation Times | Use a timer and process plates consistently. For large batches, stagger the addition of reagents. |
| Compound Precipitation | Check the solubility of this compound in your final assay buffer. You may need to adjust the DMSO concentration (keeping it consistent across all wells, typically ≤1%). |
Q4: How do we choose the right type of kinase assay for our screening?
A4: The choice of assay depends on your specific needs:
-
Radiometric Assays (e.g., ³²P-ATP filter binding): Considered the "gold standard" for accuracy but involve handling radioactivity.[11]
-
Luminescence-Based Assays (e.g., ADP-Glo™): Offer high sensitivity and are suitable for high-throughput screening. They are universal for any kinase.[7][8][9]
-
Fluorescence-Based Assays (e.g., TR-FRET): Provide a robust and sensitive method, often with a large assay window, making them excellent for dose-response studies.[10]
-
Binding Assays (e.g., KINOMEscan™): Directly measure the binding of an inhibitor to a kinase, independent of enzymatic activity. This is useful for identifying interactions with non-active kinases.[11]
Caption: A logical workflow for troubleshooting kinase assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. InSolution GSK-3 Inhibitor XVI, CHIR99021 [sigmaaldrich.com]
- 4. agscientific.com [agscientific.com]
- 5. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 9. promega.com [promega.com]
- 10. dcreport.org [dcreport.org]
- 11. ulab360.com [ulab360.com]
GSK3-IN-7 degradation products and their effects
Technical Support Center: GSK-3 Inhibitors
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for GSK-3 inhibitors?
A: Glycogen (B147801) Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that is constitutively active in resting cells.[1][2][3] It plays a key role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, apoptosis, and neurodevelopment.[4][5] GSK-3 has two isoforms, GSK-3α and GSK-3β.[1][6][7] Inhibition of GSK-3 typically occurs through pathways like PI3K/Akt, which leads to the inhibitory phosphorylation of GSK-3α at Ser21 and GSK-3β at Ser9.[2][4] Many small molecule inhibitors are designed to target the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[8]
Q2: What are the expected effects of GSK-3 inhibition on major signaling pathways?
A: By inhibiting GSK-3, you can expect to see modulation of several key signaling pathways:
-
Wnt/β-catenin Pathway: GSK-3 is a crucial component of the β-catenin destruction complex.[5][9][10] Its inhibition prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus to activate target gene transcription.[11][12]
-
PI3K/Akt Pathway: GSK-3 is a downstream target of Akt.[5] Inhibition of GSK-3 can mimic some of the downstream effects of Akt activation.
-
Insulin (B600854) Signaling: GSK-3 negatively regulates the insulin signaling pathway by phosphorylating insulin receptor substrate 1 (IRS-1).[4] Its inhibition can therefore enhance insulin sensitivity.
-
Neuroinflammation and Apoptosis: GSK-3 is implicated in promoting neuroinflammation and apoptosis.[2] Its inhibition is often studied for neuroprotective effects.[2]
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity or unexpected off-target effects in my cell-based assays.
This is a common issue with kinase inhibitors and can stem from several factors.
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. It is advisable to test a range of concentrations. For a similar inhibitor, Gsk3-IN-3, concentrations from 0.5 µM to 25 µM have been used in various cell-based assays.[13] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. Determine the cytotoxic concentration range for your specific cells using a cell viability assay (e.g., MTT or CellTiter-Glo).[13] |
| Compound Degradation | Improper storage or handling can lead to the degradation of the inhibitor, potentially generating cytotoxic byproducts. Ensure the compound is stored correctly (see Table 1) and that stock solutions are not subjected to repeated freeze-thaw cycles.[13] |
Problem 2: I am not observing the expected downstream effects of GSK-3 inhibition (e.g., increased β-catenin levels, decreased Tau phosphorylation).
If the inhibitor does not appear to be working, consider the following possibilities.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration or Incubation Time | The effective concentration and treatment duration can vary significantly between cell types. Perform a time-course and dose-response experiment to identify the optimal conditions for your experimental system.[13] |
| Compound Instability/Degradation | The inhibitor may have degraded in your stock solution or in the culture medium. Prepare fresh stock solutions and minimize the time the compound spends in aqueous solutions before being added to cells. Refer to storage and handling guidelines (Table 1).[13] |
| Low Basal GSK-3 Activity | Your experimental model may have low endogenous GSK-3 activity, making it difficult to observe the effects of an inhibitor. Ensure your cell line has sufficient basal GSK-3 activity. Consider using a positive control, such as a cell line known to have high GSK-3 activity.[13] |
| Western Blotting Issues | Technical problems with your western blot can mask the expected results. Ensure efficient protein extraction, use validated antibodies for phosphorylated and total protein, and include appropriate positive and negative controls. Always normalize to a housekeeping protein like β-actin or GAPDH to ensure equal loading.[13] |
Data Presentation
Table 1: General Storage and Handling Recommendations for GSK-3 Inhibitors (Based on Gsk3-IN-3)
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[13] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage.[13] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is used to determine the cytotoxicity of a GSK-3 inhibitor.
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of the GSK-3 inhibitor (e.g., 0.1, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Analysis: Express the results as a percentage of the vehicle-treated control cells.[2]
Protocol 2: Western Blot Analysis of β-catenin Accumulation
This protocol assesses the direct downstream effect of GSK-3 inhibition on the Wnt pathway.
-
Cell Treatment: Seed cells in 6-well plates. Treat with the optimal, non-toxic concentration of the GSK-3 inhibitor for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Re-probe the membrane for a loading control (e.g., β-actin or GAPDH). Quantify band intensities and normalize β-catenin levels to the loading control.
Visualizations
Caption: Wnt/β-catenin signaling with and without GSK-3 activity.
Caption: PI3K/Akt pathway leading to the inhibition of GSK-3.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GSK-3 - Wikipedia [en.wikipedia.org]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are the bona fide GSK3 Substrates? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of protein stability by GSK3 mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Confirming GSK3-IN-7 Target Engagement in Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of GSK3-IN-7 in cellular models. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3).[1] GSK3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glucose metabolism, cell proliferation, and apoptosis.[2][3] GSK3 has two isoforms, GSK3α and GSK3β, which are encoded by distinct genes.[2][4] this compound, like many other GSK3 inhibitors, is often an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to its substrates.[5][6] Phosphorylation by GSK3 typically inhibits the activity of its downstream targets.[2]
Q2: How can I be sure that this compound is entering the cells and engaging with its target?
Confirming target engagement is a critical step in validating the effects of any inhibitor. For this compound, there are two main approaches: indirect and direct methods.
-
Indirect Methods: These methods assess the downstream consequences of GSK3 inhibition. A common and reliable technique is to measure the phosphorylation status of known GSK3 substrates.[7]
-
Direct Methods: These methods directly measure the physical interaction between this compound and the GSK3 protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10]
Q3: What are the most common downstream markers to assess this compound activity?
The most widely used downstream markers for GSK3 activity are the phosphorylation levels of its substrates. Key substrates include:
-
β-catenin: GSK3 phosphorylates β-catenin, targeting it for degradation.[11][12] Inhibition of GSK3 leads to an accumulation of β-catenin.[5][13] You can assess this by measuring the total β-catenin levels, which are expected to increase, or by measuring the phosphorylation of β-catenin at specific sites (e.g., Ser33/37/Thr41), which should decrease.[7]
-
Tau: Tau is a microtubule-associated protein that is hyperphosphorylated by GSK3 in certain neurodegenerative diseases.[14][15] GSK3 inhibition is expected to decrease the phosphorylation of Tau at specific epitopes.[7]
-
Glycogen Synthase (GS): GSK3 was originally named for its role in phosphorylating and inactivating glycogen synthase.[2] Inhibition of GSK3 should lead to a decrease in the phosphorylation of GS and an increase in its activity.
Troubleshooting Guides
Problem: I am not observing the expected downstream effects of this compound (e.g., no change in β-catenin levels).
| Potential Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration | The optimal concentration of this compound is highly cell-type dependent. Perform a dose-response experiment to determine the effective concentration for your specific cell line.[7][16] |
| Inactive GSK3 Pathway | Confirm that the GSK3 pathway is active under your basal experimental conditions. GSK3 is often constitutively active, but its activity can be influenced by culture conditions.[7][17] |
| Suboptimal Time Point | The stabilization of downstream targets like β-catenin can be transient.[7] Conduct a time-course experiment to identify the optimal treatment duration for observing changes in substrate phosphorylation.[7] |
| Poor Antibody Quality | The antibody used for Western blotting may not be specific or sensitive enough. Validate your antibodies using positive and negative controls.[7][16] |
| Compound Instability or Precipitation | Ensure this compound is fully dissolved and stable in your culture medium. Some inhibitors have limited solubility and can precipitate, reducing their effective concentration.[1][16] |
Problem: I am observing high levels of cytotoxicity with this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Excessively High Concentration | High concentrations of kinase inhibitors can lead to off-target effects and cellular stress, resulting in apoptosis or necrosis.[7][16] Perform a dose-response experiment to find a concentration that inhibits GSK3 without causing excessive cell death. |
| Disruption of Essential Cellular Processes | Complete inhibition of GSK3 can disrupt vital cellular functions as GSK3 is involved in a wide array of processes.[7] Consider using a lower concentration or a shorter treatment duration. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to chemical compounds. The IC50 for cell growth inhibition can differ significantly between cell types.[16] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your specific cell line (typically <0.5%).[1][16] |
Key Experimental Protocols
Western Blotting for Phospho-Substrate Levels
This method indirectly confirms this compound target engagement by measuring changes in the phosphorylation of a direct GSK3 substrate.
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a range of this compound concentrations for a predetermined amount of time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the GSK3 substrate (e.g., anti-phospho-β-catenin (Ser33/37/Thr41)) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). Also, probe for the total level of the substrate protein to distinguish between changes in phosphorylation and changes in total protein expression. A decrease in the phospho-substrate/total substrate ratio indicates GSK3 inhibition.[18][19][20]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly confirm target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[8][10]
Protocol:
-
Compound Incubation: Treat intact cells with this compound or a vehicle control.
-
Heat Treatment: Heat the cell suspensions at a range of different temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are typically more resistant to heat-induced denaturation.[8][10]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble GSK3 protein remaining at each temperature using Western blotting or other quantitative proteomics methods.
-
Data Analysis: Plot the amount of soluble GSK3 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and target engagement.[8][21]
Signaling Pathways and Experimental Workflows
Caption: GSK3 signaling pathways and the inhibitory action of this compound.
Caption: Western Blot workflow for assessing GSK3 substrate phosphorylation.
Caption: Cellular Thermal Shift Assay (CETSA) workflow for direct target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging [thno.org]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. cris.biu.ac.il [cris.biu.ac.il]
- 14. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of GSK3 Inhibitors: GSK3-IN-7 vs. CHIR99021 in an In Vitro Setting
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision in experimental design. This guide provides an objective in vitro comparison of two Glycogen Synthase Kinase 3 (GSK3) inhibitors, GSK3-IN-7 and CHIR99021. Due to the limited availability of public data for a compound specifically named "this compound", this comparison utilizes data for the structurally related and well-characterized non-ATP competitive inhibitor, Gsk3-IN-3, as a proxy.
This guide will delve into the mechanisms of action, present quantitative efficacy data, and provide detailed experimental protocols to assist researchers in making an informed choice for their specific applications.
Mechanism of Action: A Tale of Two Binding Sites
GSK3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, making it a key therapeutic target. Both CHIR99021 and Gsk3-IN-3 inhibit GSK3 activity, but through distinct mechanisms.
CHIR99021 is a potent and highly selective, ATP-competitive inhibitor of both GSK3 isoforms, GSK3α and GSK3β.[1] By binding to the ATP-binding pocket of the kinase, it directly competes with the endogenous ATP, thereby preventing the phosphorylation of GSK3 substrates. This leads to the activation of downstream signaling pathways, most notably the canonical Wnt/β-catenin pathway.
Gsk3-IN-3 , on the other hand, is a non-ATP competitive inhibitor.[2] It binds to a different site on the GSK3 enzyme, away from the ATP-binding pocket, and induces a conformational change that inhibits the kinase's activity. This mode of inhibition can sometimes offer a different selectivity profile compared to ATP-competitive inhibitors.
Quantitative Efficacy: A Clear Difference in Potency
In vitro kinase assays are instrumental in determining the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50). The available data clearly indicates a significant difference in the in vitro potency of CHIR99021 and Gsk3-IN-3.
| Inhibitor | Target | IC50 (nM) | Notes |
| CHIR99021 | GSK3α | 10 | Potent inhibitor of both GSK3 isoforms.[1] |
| GSK3β | 5 | ||
| Gsk3-IN-3 | GSK3 | 3010 | Significantly less potent than CHIR99021 in direct kinase inhibition.[2] |
Signaling Pathway and Experimental Workflow
The inhibition of GSK3 by either CHIR99021 or Gsk3-IN-3 has a profound impact on the canonical Wnt/β-catenin signaling pathway. The following diagrams illustrate this pathway and a general workflow for an in vitro kinase inhibition assay.
Caption: Wnt/β-catenin signaling with and without GSK3 inhibition.
Caption: General workflow for an in vitro GSK3 kinase inhibition assay.
Experimental Protocols
In Vitro GSK3β Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 value of a GSK3 inhibitor using a commercially available luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
GSK3β Enzyme: Dilute recombinant human GSK3β enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.
-
Substrate: Prepare a solution of a suitable GSK3 substrate peptide (e.g., a pre-phosphorylated peptide) in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km for ATP for GSK3β.
-
Inhibitor Solutions: Prepare a serial dilution of this compound (or Gsk3-IN-3) and CHIR99021 in DMSO. Further dilute these in kinase buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
2. Assay Procedure:
-
In a 96-well or 384-well white assay plate, add the following to each well:
-
Kinase Buffer
-
Substrate solution
-
Inhibitor solution (or DMSO for control wells)
-
-
To initiate the kinase reaction, add the diluted GSK3β enzyme to each well.
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ Reagent).
-
Incubate at room temperature for the recommended time.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each inhibitor.
Conclusion
Based on the available in vitro data, CHIR99021 is a significantly more potent inhibitor of GSK3 than Gsk3-IN-3 (used as a proxy for this compound). The choice between these inhibitors will largely depend on the specific experimental goals. For applications requiring maximal and direct inhibition of GSK3 activity, CHIR99021 is the superior choice due to its low nanomolar potency. However, for studies where a non-ATP competitive mechanism of action is desired or where off-target effects of potent ATP-competitive inhibitors are a concern, a compound like Gsk3-IN-3 may be a viable, albeit less potent, alternative. Researchers are encouraged to perform their own dose-response experiments in their specific cellular systems to determine the optimal inhibitor and concentration for their intended biological effect.
References
A Comparative Analysis of GSK-3 Inhibitors: BIO (6-bromoindirubin-3'-oxime) vs. GSK3-IN-3
Notice to the Reader: The initial request for a comparison between GSK3-IN-7 and BIO (6-bromoindirubin-3'-oxime) could not be fulfilled as no substantial scientific literature or data could be found for a compound named "this compound." To provide a valuable and informative comparison for researchers, this guide presents a detailed analysis of BIO, a well-characterized ATP-competitive GSK-3 inhibitor, against GSK3-IN-3, a known non-ATP competitive inhibitor. This comparison highlights the differences in their mechanisms of action, potency, and cellular effects, offering insights into the distinct approaches for targeting the Glycogen (B147801) Synthase Kinase-3.
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in various diseases, making it a significant therapeutic target.[3][4] This guide provides a comparative overview of two distinct GSK-3 inhibitors, BIO (an ATP-competitive inhibitor) and GSK3-IN-3 (a non-ATP competitive inhibitor), to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action
The primary distinction between BIO and GSK3-IN-3 lies in their mechanism of inhibiting GSK-3.
-
BIO (6-bromoindirubin-3'-oxime) is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of GSK-3, preventing the binding of ATP and thus inhibiting the kinase's ability to phosphorylate its substrates.[5]
-
GSK3-IN-3 functions as a non-ATP and non-substrate competitive inhibitor.[6][7][8] This suggests that it binds to an allosteric site on the enzyme, a location distinct from both the ATP and substrate binding sites, inducing a conformational change that inactivates the kinase.[9][10]
dot
Caption: Mechanisms of GSK-3 Inhibition.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for BIO and GSK3-IN-3.
Table 1: In Vitro Inhibitory Potency
| Inhibitor | Target | IC50 | Mechanism of Action |
|---|---|---|---|
| BIO | GSK-3α/β | 5 nM[5] | ATP-Competitive |
| GSK3-IN-3 | GSK-3 | 3.01 µM[6][7][8] | Non-ATP, Non-Substrate Competitive |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Targets (IC50) | Selectivity Notes |
|---|---|---|
| BIO | CDK5 (80 nM), CDK1/cyclin B (320 nM), Tyk2 (30 nM)[5] | Shows over 16-fold selectivity for GSK-3 over CDK5. Also acts as a pan-JAK inhibitor. |
Cellular Activity and Applications
Both inhibitors have been utilized in a variety of cellular studies to probe the function of GSK-3.
BIO is widely used to activate the Wnt/β-catenin signaling pathway. By inhibiting GSK-3, BIO prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus to activate target gene transcription. It has been instrumental in studies of stem cell maintenance, differentiation, and development.
GSK3-IN-3 , in addition to inhibiting GSK-3, is also known as an inducer of Parkin-dependent mitophagy.[6][8][11] This dual activity makes it a valuable tool for investigating the interplay between GSK-3 signaling and mitochondrial quality control, particularly in the context of neurodegenerative diseases like Parkinson's.[7]
Caption: Experimental Workflow for a TOPFlash Reporter Assay.
Summary and Conclusion
BIO and GSK3-IN-3 represent two distinct classes of GSK-3 inhibitors that are valuable tools for cell biology and drug discovery.
-
BIO is a highly potent, ATP-competitive inhibitor ideal for studies requiring strong and acute inhibition of GSK-3 to observe downstream effects, such as the robust activation of Wnt signaling. However, its off-target effects on CDKs and JAKs should be considered when interpreting results.
-
GSK3-IN-3 offers a different approach with its non-ATP competitive mechanism. While less potent than BIO in in vitro kinase assays, its potentially higher selectivity and unique activity as a mitophagy inducer make it a specialized tool for investigating the nuanced roles of GSK-3 in cellular processes like mitochondrial homeostasis and neuroprotection.
The choice between these inhibitors will depend on the specific research question, the desired potency, and the importance of selectivity and mechanism of action for the experimental context. This guide provides the foundational data and protocols to aid researchers in making an informed decision.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK3-IN-3 | Autophagy | 331963-27-0 | Invivochem [invivochem.com]
- 8. cenmed.com [cenmed.com]
- 9. First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of GSK3-IN-7, a notable Glycogen (B147801) Synthale Kinase 3 (GSK3) inhibitor, against related kinases. By presenting available experimental data and detailed protocols, this document serves as a valuable resource for assessing the specificity of this compound and designing future experiments.
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell signaling, and development. Its dysregulation has been implicated in various diseases, making it a significant therapeutic target. This compound is a potent inhibitor of GSK3. However, a critical aspect of its utility as a research tool and potential therapeutic agent lies in its specificity. This guide aims to provide a clear overview of this compound's performance against other kinases, particularly those with structural and functional similarities.
Comparative Analysis of Inhibitor Potency
| Kinase Target | This compound IC50 (nM) | CHIR-99021 IC50 (nM) | Kinase Family |
| GSK3β | 13 | 6.7 | GSK |
| GSK3α | Not Available | 10 | GSK |
| CDK1/CycB | >10,000 | >10,000 | CMGC/CDK |
| CDK2/CycA | >10,000 | 7,500 | CMGC/CDK |
| CDK5/p25 | >10,000 | 3,300 | CMGC/CDK |
| ERK1 | >10,000 | >10,000 | CMGC/MAPK |
| ERK2 | >10,000 | >10,000 | CMGC/MAPK |
| p38α | >10,000 | 1,400 | CMGC/MAPK |
| JNK1 | >10,000 | >10,000 | CMGC/MAPK |
| DYRK1A | Not Available | 160 | CMGC/DYRK |
| CLK1 | Not Available | 33 | CMGC/CLK |
Note: Data for this compound against kinases other than GSK3β is not widely available. The data for CHIR-99021 is provided for comparative purposes to illustrate the typical selectivity profile of a highly selective GSK3 inhibitor against related kinases.
Experimental Protocols
To facilitate the independent validation and further investigation of this compound's specificity, detailed protocols for two common kinase assays are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of IC50 values for an inhibitor against a purified kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Purified recombinant GSK3β enzyme
-
GSK3 substrate peptide (e.g., a peptide derived from glycogen synthase)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor solution.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing the GSK3β enzyme and the substrate peptide in kinase buffer.
-
Initiation of Reaction: Add 10 µL of ATP solution in kinase buffer to initiate the reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This protocol describes a method to quantify the binding of an inhibitor to its target kinase within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-GSK3β fusion vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer
-
This compound and other test compounds
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
96-well white plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-GSK3β fusion vector and plate them in 96-well white plates. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and control inhibitors in Opti-MEM®.
-
Tracer Addition: Add the NanoBRET™ Tracer to the cells at the predetermined optimal concentration.
-
Inhibitor Addition: Immediately add the diluted inhibitor solutions to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of GSK3 inhibition, the following diagrams are provided.
Caption: Experimental workflows for biochemical and cellular kinase inhibitor assays.
Caption: Simplified overview of GSK3's role in Wnt and PI3K/Akt signaling pathways.
References
Navigating the Landscape of GSK-3 Inhibition: A Comparative Guide to Alternatives for GSK3-IN-7
For researchers, scientists, and drug development professionals, the selective inhibition of Glycogen (B147801) Synthase Kinase 3 (GSK-3) is a critical tool in the study and potential treatment of numerous diseases, including Alzheimer's disease, bipolar disorder, and cancer. While GSK3-IN-7 has its utility, a diverse array of alternative inhibitors offers a range of potencies, selectivities, and mechanisms of action. This guide provides an objective comparison of prominent GSK-3 inhibitors—CHIR-99021, Tideglusib, Kenpaullone, and AR-A014418—against this compound, supported by experimental data to inform your research decisions.
Quantitative Comparison of GSK-3 Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their potency and selectivity. It is important to note that IC50 values can vary between different assay conditions (e.g., ATP concentration).
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Key Features |
| This compound | GSK-3 | 3.01 µM[1] | Non-ATP and non-substrate competitive[1] | Inducer of Parkin-dependent mitophagy.[1] |
| CHIR-99021 | GSK-3α / GSK-3β | 10 nM / 6.7 nM[1] | ATP-competitive | Highly potent and selective; potent activator of the Wnt/β-catenin signaling pathway.[2][3] |
| Tideglusib | GSK-3β | ~60 nM | Non-ATP competitive, irreversible[4] | Has been evaluated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.[5][6] |
| Kenpaullone | GSK-3β, CDKs | 23 nM (GSK-3β) | ATP-competitive | Also inhibits cyclin-dependent kinases (CDKs).[7] |
| AR-A014418 | GSK-3 | 104 nM[8] | ATP-competitive | High specificity for GSK-3 over other kinases like CDK2 and CDK5.[8] |
Table 1: Overview of GSK-3 Inhibitors. This table provides a high-level comparison of the target, potency (IC50), mechanism of action, and key features of this compound and selected alternatives.
| Inhibitor | Off-Target Kinases (Selectivity) |
| This compound | A specific kinome-wide selectivity profile is not widely available, but its non-ATP competitive mechanism suggests potentially higher selectivity compared to ATP-competitive inhibitors.[9] |
| CHIR-99021 | Shows greater than 500-fold selectivity for GSK-3 over its closest homologs, Cdc2 and ERK2.[8] At higher concentrations, some off-target effects have been observed in kinome screening.[2] |
| Tideglusib | Fails to inhibit other kinases that have a cysteine homologous to Cys-199 in their active site, suggesting a specific mechanism of inhibition.[4] However, some reports indicate it can inhibit a multitude of kinases.[10] |
| Kenpaullone | Potently inhibits CDK1/cyclin B (IC50 = 0.4 µM), CDK2/cyclin A (IC50 = 0.68 µM), and CDK5/p25 (IC50 = 0.85 µM).[7] |
| AR-A014418 | Does not significantly inhibit CDK2 or CDK5 (IC50 > 100 µM) and showed high specificity against a panel of 26 other kinases.[8] |
Table 2: Selectivity Profile of GSK-3 Inhibitors. This table highlights the known off-target effects and selectivity of each inhibitor against other kinases.
Signaling Pathways and Mechanisms of Action
GSK-3 is a critical kinase involved in numerous signaling pathways. Its inhibition can have profound effects on cellular processes.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. GSK-3 is a key negative regulator of this pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which then activates target gene transcription.
Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition.
GSK-3 and Tau Phosphorylation in Neurodegenerative Diseases
Hyperphosphorylation of the microtubule-associated protein tau is a hallmark of Alzheimer's disease and other tauopathies. GSK-3 is one of the primary kinases responsible for this pathological phosphorylation. Inhibition of GSK-3 can reduce tau phosphorylation, making it a therapeutic target.
Caption: Role of GSK-3 in tau phosphorylation and the effect of its inhibition.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor performance.
In Vitro GSK-3 Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against GSK-3.
Caption: Workflow for a typical in vitro GSK-3 kinase inhibition assay.
Materials:
-
Recombinant human GSK-3α or GSK-3β enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., this compound, CHIR-99021) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of diluted GSK-3 enzyme to each well and mix gently.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be close to the Km value for an IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell-Based Wnt/β-catenin Signaling Assay (TOPFlash Reporter Assay)
This assay measures the activation of the Wnt/β-catenin signaling pathway in response to GSK-3 inhibition.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash and FOPFlash luciferase reporter plasmids (FOPFlash serves as a negative control)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Test inhibitor
-
Dual-Luciferase® Reporter Assay System (Promega)
Procedure:
-
Co-transfect HEK293T cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Allow the cells to attach for another 24 hours.
-
Treat the cells with serial dilutions of the GSK-3 inhibitor or DMSO (vehicle control) for a specified period (e.g., 16-24 hours).
-
Lyse the cells and measure the firefly (TOPFlash) and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity for inhibitor-treated cells relative to the DMSO-treated control cells.
Concluding Remarks
The choice of a GSK-3 inhibitor is highly dependent on the specific experimental context.
-
For potent and highly selective GSK-3 inhibition , particularly for robust activation of the Wnt/β-catenin pathway, CHIR-99021 is often considered the gold standard due to its low nanomolar potency and high selectivity.[2][11]
-
For studies where a non-ATP competitive mechanism is desired , or for in vivo studies where clinical relevance is a factor, Tideglusib is a strong candidate, having undergone clinical trials.[5][6]
-
When investigating the interplay between cell cycle and GSK-3 signaling , Kenpaullone may be a suitable choice, though its off-target effects on CDKs must be considered.[7]
-
For applications requiring high specificity against closely related kinases like CDK2 and CDK5 , AR-A014418 offers a valuable alternative.[8]
-
This compound remains a useful tool for studying non-ATP and non-substrate competitive inhibition and for investigating the link between GSK-3 and mitophagy.[1]
Researchers should carefully consider the desired mechanism of action, the required potency, and the potential for off-target effects when selecting the most appropriate GSK-3 inhibitor for their studies. The use of multiple, structurally distinct inhibitors is recommended to validate findings and ensure that the observed biological effects are indeed due to the inhibition of GSK-3.
References
- 1. benchchem.com [benchchem.com]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. Kenpaullone - LKT Labs [lktlabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Small molecule GSK-3 inhibitors increase neurogenesis of human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of GSK3 Inhibitors: A Guide for Researchers
An Objective Comparison of the Cross-Reactivity Profiles of Gsk3-IN-3 and Alternative Glycogen (B147801) Synthase Kinase 3 (GSK3) Inhibitors.
This guide provides a detailed comparison of the cross-reactivity and selectivity of Gsk3-IN-3 against other well-characterized GSK3 inhibitors. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate chemical tools for their studies. While the initial query was for "GSK3-IN-7," no publicly available data could be found for a compound with this specific designation. This guide will therefore focus on "Gsk3-IN-3," for which some data is available, and compare it with established alternatives.
Glycogen Synthase Kinase 3 (GSK3) is a critical serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function.[1] Its dysregulation is implicated in various diseases, making it a significant therapeutic target.[2] A key challenge in developing GSK3 inhibitors is achieving high selectivity due to the conserved nature of the ATP-binding site across the human kinome.[3] Off-target effects can lead to misleading experimental results and potential toxicity.[4] This guide presents a comparative analysis of the selectivity of Gsk3-IN-3 and other commonly used GSK3 inhibitors.
Quantitative Comparison of GSK3 Inhibitors
The following table summarizes the inhibitory potency, mechanism of action, and selectivity of Gsk3-IN-3 and a selection of alternative GSK3 inhibitors.
| Inhibitor | IC50 | Mechanism of Action | Selectivity Notes |
| Gsk3-IN-3 | 3.01 µM[5] | Non-ATP competitive, Non-substrate competitive[5][6] | Information on kinome-wide selectivity is not readily available.[5] |
| CHIR-99021 | GSK3α: 10 nM, GSK3β: 6.7 nM[5][7] | ATP-competitive[7] | Highly selective for GSK3.[4][8][9] A kinomescan revealed moderate inhibition of BRAF, CDK2/CycE1, DYKR1B, and CDK2/CycA2.[4] |
| SB-216763 | 34.3 nM (for both GSK3α and GSK3β)[10][11] | ATP-competitive[10] | Exhibits minimal activity against 24 other protein kinases at concentrations up to 10 µM.[10][12] However, some studies suggest it is more promiscuous than CHIR-99021.[4] |
| Kenpaullone | GSK3β: 23 nM[13] | ATP-competitive[13][14][15][16] | Not highly selective. Potently inhibits CDK1/cyclin B (IC50 = 0.4 µM), CDK2/cyclin A (IC50 = 0.68 µM), and CDK5/p25 (IC50 = 0.85 µM).[13][15] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the in vitro potency of an inhibitor against GSK3β using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitor (e.g., Gsk3-IN-3) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the GSK3β enzyme and substrate peptide in kinase assay buffer to the desired concentrations.
-
Reaction Setup: Add the diluted inhibitor solution to the wells of the assay plate. Add the enzyme solution to all wells except the negative control.
-
Initiation of Reaction: Start the kinase reaction by adding the ATP and substrate peptide solution to all wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reprocell.com [reprocell.com]
- 8. CHIR99021 – 20 – Reagents Direct [reagentsdirect.com]
- 9. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 10. SB216763 | Cell Signaling Technology [cellsignal.com]
- 11. SB 216763 |SB-216763 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. stemcell.com [stemcell.com]
- 16. selleckchem.com [selleckchem.com]
A Comparative Analysis of GSK3-IN-7 and Pyrimidyl Hydrazone-Based GSK-3 Inhibitors
Efficacy and Potency: A Quantitative Comparison
Data on the inhibitory activity of a series of pyrimidyl hydrazone derivatives against GSK-3β has been reported. A study on novel heterocyclic pyrimidyl hydrazones identified compounds with low nanomolar efficacy. For instance, the most potent compound in one synthesized series, a pyrimidyl hydrazone, demonstrated an IC50 value of 6.2 nM against GSK-3β[1].
Unfortunately, a comparable IC50 value for GSK3-IN-7, determined using a similar scintillation proximity assay (SPA), is not available in the public domain. Without such data, a direct and quantitative comparison of the intrinsic potency of this compound against pyrimidyl hydrazones cannot be accurately made.
Below is a table summarizing the available inhibitory activity for a selection of pyrimidyl hydrazone derivatives.
| Compound Class | Specific Compound Example | Target | IC50 (nM) |
| Pyrimidyl Hydrazone | Compound 22 (from Smalley et al., 2006) | GSK-3β | 6.2 |
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, the following is a detailed protocol for a typical in vitro GSK-3β kinase assay used for the evaluation of pyrimidyl hydrazone inhibitors.
In Vitro GSK-3β Scintillation Proximity Assay (SPA)
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific peptide substrate by GSK-3β.
Materials:
-
Human recombinant GSK-3β
-
Biotinylated peptide substrate (e.g., Biotin-GS-2)
-
[γ-³³P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Stop buffer (e.g., 50 mM EDTA)
-
Streptavidin-coated SPA beads
-
96-well microplates
-
Test compounds (this compound and pyrimidyl hydrazones) dissolved in DMSO
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, biotinylated peptide substrate, and the diluted test compounds.
-
Enzyme Addition: Add human recombinant GSK-3β to each well to initiate the kinase reaction.
-
ATP Addition: Add [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
SPA Bead Addition: Add streptavidin-coated SPA beads to each well. The biotinylated and phosphorylated substrate will bind to the beads.
-
Signal Detection: After an incubation period to allow for bead settling, measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
Validating GSK3-IN-7 On-Target Efficacy with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of GSK3-IN-7 with alternative Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitors. It provides supporting experimental data and detailed protocols to confirm the on-target effects of these compounds using small interfering RNA (siRNA).
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2] Its dysregulation has been implicated in a variety of diseases, such as Alzheimer's, bipolar disorder, and cancer, making it a significant therapeutic target.[3][4] this compound, also known as AZ12943203, is a potent GSK3 inhibitor developed as a potential PET radioligand.[5] This guide will delve into methods for confirming its on-target effects by comparing its pharmacological inhibition with the genetic knockdown of GSK3 using siRNA.
Quantitative Comparison of GSK3 Inhibitors
The selection of a suitable GSK3 inhibitor for research purposes depends on its potency, selectivity, and mechanism of action. The following table provides a comparative overview of this compound and other commonly used GSK3 inhibitors.
| Inhibitor | IC50 | Mechanism of Action | Selectivity Notes |
| This compound (AZ12943203) | GSK3β: 4.44 nM (Kd: 2.94 nM)[5] | Not specified in the search results | Developed as a PET radioligand for GSK-3.[5] |
| CHIR-99021 | GSK3α: 10 nM, GSK3β: 6.7 nM | ATP-competitive | Highly selective for GSK3 over other kinases.[6] |
| SB-216763 | 34.3 nM (for both GSK3α and GSK3β) | ATP-competitive | Minimal activity against 24 other tested protein kinases.[6] |
| AR-A014418 | 104 nM (GSK3β) | ATP-competitive | Highly specific for GSK3 with no significant inhibition of 26 other kinases.[6][7] |
| Tideglusib | GSK3α: 908 nM, GSK3β: 502 nM[8] | Non-ATP-competitive | Has been investigated in clinical trials for Alzheimer's disease.[3] |
| Lithium Chloride (LiCl) | ~1-2 mM | Uncompetitive with respect to ATP | Also inhibits other enzymes like inositol (B14025) monophosphatase.[6] |
Confirming On-Target Effects with siRNA
To ensure that the observed cellular effects of a small molecule inhibitor like this compound are due to its intended action on GSK3 and not off-target effects, a common and robust validation method is to compare the inhibitor's phenotype with that induced by siRNA-mediated knockdown of the target protein. If the pharmacological inhibition and the genetic knockdown produce similar downstream effects, it provides strong evidence for the inhibitor's on-target activity.
dot
Caption: Logical workflow for confirming on-target effects of a GSK3 inhibitor using siRNA.
Key Signaling Pathways and Experimental Readouts
GSK3 is a key regulator in multiple signaling pathways. Its inhibition leads to measurable downstream effects that can be used to assess the on-target activity of an inhibitor.
dot
Caption: Key signaling pathways regulated by GSK3 and corresponding experimental readouts.
Experimental Protocols
Detailed methodologies for key experiments to confirm the on-target effects of this compound are provided below.
siRNA-Mediated Knockdown of GSK3β
This protocol outlines the transient knockdown of GSK3β in a human cell line (e.g., HEK293T or SH-SY5Y) using lipid-based transfection.
dot
Caption: Experimental workflow for siRNA-mediated gene knockdown.
Materials:
-
GSK3β siRNA (validated sequences)
-
Non-targeting (scrambled) siRNA control
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Appropriate cell culture medium and plates
-
HEK293T or SH-SY5Y cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of GSK3β siRNA or scrambled control siRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 5-10 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free medium.
-
Add the 200 µL of siRNA-lipid complex to each well and gently rock the plate to ensure even distribution.
-
-
Incubation and Harvest:
-
Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
After incubation, harvest the cells for downstream analysis (e.g., Western blotting or luciferase assay).
-
Western Blot Analysis of β-catenin and Phosphorylated Glycogen Synthase
This protocol is for detecting changes in the protein levels of total β-catenin and the phosphorylation status of Glycogen Synthase (a direct substrate of GSK3) following treatment with this compound or GSK3β siRNA. Inhibition of GSK3 is expected to lead to an accumulation of β-catenin and a decrease in the phosphorylation of Glycogen Synthase at Ser641.[9][10]
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-phospho-Glycogen Synthase (Ser641), anti-GSK3β, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
Expected Results:
| Condition | β-catenin Level | p-Glycogen Synthase (Ser641) Level | GSK3β Level |
| Untreated Control | Baseline | Baseline | Baseline |
| This compound | Increased | Decreased | Unchanged |
| Scrambled siRNA | Baseline | Baseline | Baseline |
| GSK3β siRNA | Increased | Decreased | Decreased |
Data from representative experiments in the literature show that knockdown of GSK3β leads to an accumulation of β-catenin.[9][11]
NF-κB Luciferase Reporter Assay
GSK3 has been shown to regulate the activity of the transcription factor NF-κB.[12] This assay measures changes in NF-κB transcriptional activity.
Materials:
-
Cells co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid
-
This compound or siRNA-treated cells
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter and a constitutively active Renilla luciferase plasmid 24 hours prior to treatment.
-
Treatment: Treat the transfected cells with this compound or perform siRNA knockdown of GSK3β as described above.
-
Cell Lysis: After the desired treatment period, lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to the cell lysate and measure the luminescence.
-
Subsequently, add the Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Expected Results: Studies have shown that knockdown of GSK3β can significantly hamper TNFα-induced NF-κB luciferase activity. Therefore, a similar reduction in NF-κB activity would be expected with an effective on-target GSK3 inhibitor.
| Condition | Normalized NF-κB Luciferase Activity |
| Untreated Control | Baseline |
| TNFα Treatment | Increased |
| TNFα + this compound | Decreased (compared to TNFα alone) |
| TNFα + Scrambled siRNA | Increased |
| TNFα + GSK3β siRNA | Decreased (compared to TNFα + scrambled siRNA) |
By following these protocols and comparing the outcomes of pharmacological inhibition with genetic knockdown, researchers can confidently validate the on-target effects of this compound and other novel GSK3 inhibitors. This rigorous approach is essential for the accurate interpretation of experimental results and the advancement of drug discovery efforts targeting the GSK3 signaling pathway.
References
- 1. A review of Glycogen Synthase Kinase-3 (GSK3) inhibitors for cancers therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 7. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [mdpi.com]
- 10. GSK3β Regulates a Novel β‐Catenin Degradation Pathway via the GID Complex in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GSK-3β controls NF-kappaB activity via IKKγ/NEMO - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK3-IN-7 Activity: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, the robust validation of a small molecule inhibitor's activity is paramount. This guide provides a comparative overview of orthogonal assays to validate the activity of GSK3-IN-7, a non-ATP competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3). Experimental data for this compound is compared with other well-characterized GSK3 inhibitors, offering a framework for comprehensive inhibitor characterization.
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, making it a significant therapeutic target. This compound has emerged as a valuable tool compound due to its non-ATP competitive mechanism of action. To rigorously confirm its on-target activity and cellular efficacy, a multi-faceted approach employing orthogonal assays is essential.
This guide details three key orthogonal assays for validating the activity of GSK3 inhibitors: a direct biochemical kinase assay, a cell-based Western blot analysis of a downstream substrate, and a target engagement assay. By comparing the performance of this compound with other known GSK3 inhibitors such as CHIR-99021, SB-216763, AR-A014418, Kenpaullone, and Tideglusib across these platforms, researchers can gain a comprehensive understanding of its potency, cellular effects, and target engagement.
Quantitative Comparison of GSK3 Inhibitors
The following table summarizes the reported inhibitory activities (IC50 values) of this compound and several alternative GSK3 inhibitors across different assay formats. This data allows for a direct comparison of their potency in both biochemical and cellular contexts.
| Inhibitor | Assay Type | Target | IC50 (nM) |
| This compound | Biochemical Kinase Assay | GSK3β | 3,010 |
| CHIR-99021 | Biochemical Kinase Assay | GSK3α / GSK3β | 10 / 6.7 |
| SB-216763 | Biochemical Kinase Assay | GSK3α / GSK3β | 34.3 / 34.3[2][3][4][5] |
| AR-A014418 | Biochemical Kinase Assay | GSK3β | 104[6][7] |
| Kenpaullone | Biochemical Kinase Assay | GSK3β | 23[8] |
| Tideglusib | Biochemical Kinase Assay | GSK3β | ~500-1000 |
| CHIR-99021 | Cellular Wnt Signaling Assay | Endogenous GSK3 | ~300 |
| SB-216763 | Cellular Glycogen Synthesis | Endogenous GSK3 | 3,600[5] |
| AR-A014418 | Cellular Tau Phosphorylation | Endogenous GSK3 | 2,700[6] |
Orthogonal Assay Methodologies
To ensure the reliable validation of this compound's activity, a combination of assays targeting different aspects of its function is recommended. Here, we provide detailed protocols for three key orthogonal assays.
Direct GSK3β Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified GSK3β.
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant GSK3β enzyme, a specific peptide substrate (e.g., a pre-phosphorylated peptide), and ATP in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., P81 phosphocellulose paper)[9] or fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
β-Catenin Stabilization Assay (Cellular Western Blot)
A hallmark of GSK3 inhibition in cells is the stabilization of its substrate β-catenin, a key component of the Wnt signaling pathway. This can be assessed by Western blotting.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, SH-SY5Y) and allow them to adhere. Treat the cells with varying concentrations of this compound or other inhibitors for a defined period (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.[3][5][10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[11][12][13]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific duration.
-
Heat Shock: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble GSK3β at each temperature point by Western blotting using a specific anti-GSK3β antibody.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature and normalize them to the intensity at the lowest temperature.
-
Plot the normalized soluble protein fraction against temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing the Validation Workflow and Signaling Pathways
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Conclusion
The validation of a kinase inhibitor's activity requires a rigorous and multi-pronged approach. By employing a combination of direct biochemical assays, cellular assays monitoring downstream signaling events, and target engagement assays, researchers can confidently characterize the potency and mechanism of action of compounds like this compound. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community, facilitating robust and reproducible research in the field of GSK3 signaling and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Wnt Reporter Activity Assay [bio-protocol.org]
- 7. research.stowers.org [research.stowers.org]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison of GSK3 Inhibitors: AR-A014418 vs. GSK3-IN-7
A Detailed Guide for Researchers in Neuroscience and Drug Discovery
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a critical serine/threonine kinase involved in a multitude of cellular processes, making it a significant therapeutic target for a range of diseases, including neurodegenerative disorders, bipolar disorder, and cancer. The development of potent and selective GSK3 inhibitors is a key focus for researchers. This guide provides a head-to-head comparison of two noteworthy GSK3 inhibitors, AR-A014418 and GSK3-IN-7, with a focus on their biochemical potency, selectivity, and cellular activity, supported by experimental data and detailed protocols.
Executive Summary
Both AR-A014418 and this compound are potent inhibitors of GSK3. AR-A014418 is a well-characterized, ATP-competitive inhibitor with demonstrated efficacy in various in vitro and in vivo models. This compound, a member of the pyrazolo[3,4-b]pyridine class, also shows high potency against GSK3. This guide will delve into the available data for a comprehensive comparison.
Data Presentation: Biochemical Potency and Cellular Activity
The following tables summarize the key quantitative data for AR-A014418 and this compound, facilitating a direct comparison of their performance.
Table 1: Biochemical Potency against GSK3
| Compound | Target | IC50 (nM) | Ki (nM) | Mechanism of Action |
| AR-A014418 | GSK3β | 104 | 38 | ATP-competitive |
| This compound (Compound 22) | GSK3 | 24 | - | ATP-competitive (inferred) |
Table 2: Cellular Activity and Selectivity
| Compound | Cellular Assay | IC50 (µM) | Kinase Selectivity |
| AR-A014418 | Tau phosphorylation (Ser396) in 3T3 cells | 2.7 | Highly selective; no significant inhibition of 26 other kinases, including cdk2 and cdk5 (IC50 > 100 µM)[1] |
| This compound (Compound 22) | Not reported | Not reported | Not reported |
Mechanism of Action
AR-A014418 is a well-established ATP-competitive inhibitor of GSK3β.[2] This means it binds to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate (B84403) group to its substrates. The pyrazolo[3,4-b]pyridine scaffold of this compound also suggests an ATP-competitive mechanism of action, a common feature for kinase inhibitors of this class.
In Vitro and In Vivo Efficacy
AR-A014418:
-
In Vitro: AR-A014418 effectively blocks the phosphorylation of tau at GSK3-specific sites in cell-based assays.[2] It also demonstrates neuroprotective effects by shielding cultured neuronal cells from death induced by the blockade of the PI3K/PKB survival pathway.[1] Furthermore, it has been shown to suppress the growth of neuroblastoma and pancreatic cancer cells.[2]
-
In Vivo: In animal models, AR-A014418 has shown antidepressant-like effects in the forced swim test. It has also been investigated for its potential in treating neuropathic pain.[3]
This compound (Compound 22):
-
Currently, there is limited publicly available data on the in vitro and in vivo efficacy of this compound beyond its initial biochemical characterization as a potent GSK3 inhibitor.
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the broader context of GSK3 inhibition and the experimental approaches used for inhibitor characterization, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of GSK3 inhibitors. Below are generalized protocols for key experiments.
Protocol 1: In Vitro GSK3β Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK3β.
Materials:
-
Recombinant human GSK3β
-
GSK3-specific peptide substrate (e.g., a pre-phosphorylated peptide)
-
Test compounds (AR-A014418, this compound) dissolved in DMSO
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute into the kinase assay buffer.
-
In a 96-well plate, add the GSK3β enzyme and the peptide substrate to the kinase assay buffer.
-
Add the diluted test compounds or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP (containing [γ-³³P]ATP for radiometric assay, or unlabeled ATP for ADP-Glo™ assay).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Tau Phosphorylation Assay
Objective: To assess the ability of a test compound to inhibit GSK3-mediated tau phosphorylation in a cellular context.
Materials:
-
Cell line expressing tau (e.g., SH-SY5Y neuroblastoma cells, or 3T3 cells stably expressing human tau)
-
Test compounds (AR-A014418, this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Tau (e.g., AT8 for pSer202/pThr205, or an antibody specific for pSer396) and anti-total-Tau.
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified duration (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies against phospho-tau and total tau.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Quantify the band intensities and normalize the phospho-tau signal to the total tau signal to determine the effect of the inhibitor on tau phosphorylation.
Conclusion
This guide provides a comparative overview of AR-A014418 and this compound, highlighting the available data on their biochemical and cellular activities. AR-A014418 is a well-documented GSK3 inhibitor with proven efficacy in various preclinical models. While this compound shows high biochemical potency, further studies are required to fully characterize its cellular and in vivo effects and its selectivity profile. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and to further elucidate the therapeutic potential of these and other novel GSK3 inhibitors.
References
- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CNS-Penetrant GSK3 Inhibitors: In Vivo Efficacy of GSK3-IN-7 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that is a critical regulatory node in a multitude of cellular processes within the central nervous system (CNS).[1] Its dysregulation has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, mood disorders, and spinal cord injury, making it a prime therapeutic target. While the compound "GSK3-IN-7" remains largely uncharacterized in publicly available literature, a range of other CNS-penetrant GSK3 inhibitors have been extensively studied. This guide provides a comprehensive comparison of the in vivo efficacy of several prominent CNS-penetrant GSK3 inhibitors, supported by experimental data and detailed protocols.
Overview of Compared GSK3 Inhibitors
This guide focuses on the following CNS-penetrant GSK3 inhibitors, selected for their extensive preclinical data in various CNS disorder models:
-
Tideglusib (NP031112): A non-ATP-competitive, irreversible inhibitor of GSK3β.[2] It has been evaluated in clinical trials for Alzheimer's disease and progressive supranuclear palsy.[2]
-
SB-216763: A potent, selective, and ATP-competitive inhibitor of GSK3. It is widely used as a research tool in preclinical studies.
-
AR-A014418: A selective, ATP-competitive GSK3 inhibitor.
-
L803-mts: A substrate-competitive peptide inhibitor of GSK3.
-
CHIR-99021: A highly potent and selective ATP-competitive inhibitor of both GSK3α and GSK3β.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the in vivo efficacy of the selected GSK3 inhibitors across different CNS disorder models.
Table 1: Efficacy in Alzheimer's Disease Models
| Inhibitor | Animal Model | Dose & Route | Key Efficacy Readouts | Reference |
| Tideglusib | APP/PS1 transgenic mice | 200 mg/kg/day, oral | Reduced tau hyperphosphorylation, decreased amyloid plaque load, prevented neuronal loss, and improved learning and memory.[2][3] | [2][3] |
| SB-216763 | Aβ peptide-injected mice | Not specified | Reduced Aβ neurotoxic effects, including decreased tau phosphorylation and caspase-3 activity. | |
| AR-A014418 | JNPL3 transgenic mice (overexpressing mutant human tau) | Not specified | Reduced levels of aggregated insoluble tau in the brainstem. | |
| L803-mts | 5XFAD mice | Intranasal, 120 days | Reduced Aβ plaque loads and improved cognitive performance. |
Table 2: Efficacy in Spinal Cord Injury (SCI) and Stroke Models
| Inhibitor | Animal Model | Dose & Route | Key Efficacy Readouts | Reference |
| SB-216763 | Rat spinal cord contusion injury | Not specified | Enhanced locomotor recovery. | |
| CHIR-99021 | Mouse middle cerebral artery occlusion (MCAO) | Not specified | Reduced neuronal death. |
Table 3: Efficacy in Mood Disorder Models
| Inhibitor | Animal Model | Dose & Route | Key Efficacy Readouts | Reference |
| AR-A014418 | Mouse forced swim test (depression model) | Not specified | Produced an anti-depressive like behavior. | |
| L803-mts | Mouse forced swim test (depression model) | Intracerebral administration | Reduced immobility time.[4] | [4] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental context of the presented data, the following diagrams illustrate the GSK3 signaling pathway, a typical experimental workflow for in vivo efficacy studies, and a logical framework for selecting a CNS-penetrant GSK3 inhibitor.
Caption: GSK3 Signaling Pathway in the CNS.
Caption: Comparative In Vivo Efficacy Workflow.
Caption: Logic for CNS-Penetrant GSK3 Inhibitor Selection.
Detailed Experimental Protocols
The following are generalized protocols based on published studies for evaluating the in vivo efficacy of GSK3 inhibitors in various CNS disorder models. Researchers should refer to the specific publications for detailed methodologies.
Alzheimer's Disease Mouse Model
-
Animal Model: Transgenic mouse models of Alzheimer's disease, such as APP/PS1 or 5XFAD mice, are commonly used. These mice develop age-dependent amyloid plaques and cognitive deficits.
-
Drug Administration: Tideglusib, for instance, has been administered orally at a dose of 200 mg/kg/day for several months.[3] The drug is typically formulated in a suitable vehicle for oral gavage.
-
Efficacy Evaluation:
-
Behavioral Tests: Cognitive function is assessed using tests like the Morris water maze to evaluate spatial learning and memory.
-
Biochemical Analysis: After the treatment period, brain tissue is collected and analyzed by Western blot or ELISA to quantify levels of phosphorylated tau (a direct substrate of GSK3) and amyloid-beta peptides.
-
Histology: Brain sections are stained to visualize amyloid plaques (e.g., with thioflavin S) and assess neuronal loss (e.g., with NeuN staining).
-
Spinal Cord Injury Rat Model
-
Animal Model: A contusion or transection injury is surgically induced in the thoracic spinal cord of adult rats.[5][6][7]
-
Drug Administration: SB-216763 can be administered systemically (e.g., intraperitoneally) or locally to the injury site. The dosing regimen typically starts soon after the injury and continues for several weeks.
-
Efficacy Evaluation:
-
Locomotor Function: Recovery of hindlimb function is assessed using a standardized open-field locomotor rating scale, such as the Basso, Beattie, and Bresnahan (BBB) scale.
-
Histology: Spinal cord sections are analyzed to assess tissue sparing, axonal regeneration/sprouting, and glial scarring.
-
Stroke Mouse Model
-
Animal Model: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) in mice.[8][9][10][11] This can be a transient or permanent occlusion.
-
Drug Administration: CHIR-99021 or other inhibitors can be administered before or after the ischemic insult to assess neuroprotective effects.
-
Efficacy Evaluation:
-
Infarct Volume: The volume of the ischemic lesion is measured in brain sections using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC).
-
Neurological Deficit Scoring: A neurological deficit score is used to assess the severity of motor and sensory impairments.
-
Depression Mouse Model
-
Animal Model: The forced swim test is a commonly used behavioral model to screen for antidepressant-like activity.[4][12][13][14][15]
-
Drug Administration: L803-mts has been administered via intracerebral injection prior to the test.[4] Other inhibitors like AR-A014418 are given systemically.
-
Efficacy Evaluation:
-
Immobility Time: The primary readout is the duration of immobility during the swim test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Conclusion
While information on this compound is not publicly available, a wealth of preclinical data exists for other CNS-penetrant GSK3 inhibitors. Tideglusib, SB-216763, AR-A014418, L803-mts, and CHIR-99021 have all demonstrated significant in vivo efficacy in various models of CNS disorders. The choice of inhibitor for further research and development will depend on the specific therapeutic indication, the desired mechanism of action, and the inhibitor's pharmacokinetic and pharmacodynamic profile. The data and protocols presented in this guide offer a valuable resource for researchers in the field of neuropharmacology and drug discovery.
References
- 1. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An experimental spinal cord injury rat model using customized impact device: A cost-effective approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Severe Spinal Cord Injury in Rats Induces Chronic Changes in the Spinal Cord and Cerebral Cortex Metabolism, Adjusted by Thiamine That Improves Locomotor Performance [frontiersin.org]
- 7. Experimental Models of Spinal Cord Injury in Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. en-journal.org [en-journal.org]
- 11. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. Open-Space Forced Swim Model of Depression for Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of GSK3 Inhibitors: GSK3-IN-3, CHIR-99021, and SB216763
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published data for the Glycogen Synthase Kinase 3 (GSK3) inhibitor, GSK3-IN-3, and two widely used alternatives, CHIR-99021 and SB216763. The focus is on the reproducibility of experimental findings, offering a resource for researchers designing experiments and interpreting data related to GSK3 inhibition.
Executive Summary
Glycogen Synthase Kinase 3 (GSK3) is a critical serine/threonine kinase involved in a multitude of cellular processes, making it a significant target in drug discovery for various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2] This guide examines the available data for three GSK3 inhibitors to assess the reproducibility of their reported activities.
GSK3-IN-3 is a non-ATP competitive inhibitor of GSK3 with a reported IC50 of 3.01 µM.[3][4][5][6] A key challenge in assessing its reproducibility is the lack of a publicly available kinome-wide selectivity profile, making it difficult to anticipate potential off-target effects.[4][7] In contrast, CHIR-99021 and SB216763 are potent, ATP-competitive inhibitors with extensive characterization. CHIR-99021 is known for its high selectivity, while SB216763 is also a potent inhibitor with a good selectivity profile.[8][9]
This guide presents a side-by-side comparison of these inhibitors, detailed experimental protocols for assessing GSK3 inhibition, and visual workflows to aid in experimental design.
Data Presentation: Quantitative Comparison of GSK3 Inhibitors
The following tables summarize the key quantitative data for GSK3-IN-3 and its alternatives.
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Reference |
| GSK3-IN-3 | GSK3 | 3.01 µM | Non-ATP and non-substrate competitive | [3][10] |
| CHIR-99021 | GSK3α / GSK3β | 10 nM / 6.7 nM | ATP-competitive | [8] |
| SB216763 | GSK3α / GSK3β | 34.3 nM | ATP-competitive | [8] |
| Inhibitor | Selectivity Notes | Reference |
| GSK3-IN-3 | A specific kinome-wide selectivity profile is not publicly available. As a non-ATP competitive inhibitor, it is theoretically more selective than ATP-competitive inhibitors.[4][7] | [4][7] |
| CHIR-99021 | Highly selective. In one study, it was found to be the most potent and selective among four tested GSK3 inhibitors, with an IC50 against GSK3β of 40 nM and not inhibiting other kinases at 1 µM.[11] | [11] |
| SB216763 | Potent and selective, exhibiting minimal activity against 24 other protein kinases at concentrations up to 10 µM. | [12] |
Experimental Protocols
Reproducibility of experimental data is critically dependent on the methodologies employed. Below are detailed protocols for key experiments used to characterize GSK3 inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay for IC50 Determination
This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (e.g., GSK3-IN-3, CHIR-99021, SB216763) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Prepare a solution of GSK3β enzyme in kinase assay buffer.
-
Prepare a solution of the GSK3 substrate peptide and ATP in kinase assay buffer.
-
-
Assay Reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted test inhibitor or DMSO (for control).
-
Add 2 µL of the GSK3β enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[13]
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[13] This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for GSK3 Inhibition (β-catenin Accumulation)
This protocol describes a common cell-based assay to assess the functional inhibition of GSK3 in a cellular context by measuring the accumulation of its substrate, β-catenin.[10]
Materials:
-
Human cell line (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., GSK3-IN-3, CHIR-99021, SB216763) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-β-catenin, anti-phospho-GSK3α/β (Ser21/9), anti-total GSK3α/β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin, phospho-GSK3, and total GSK3, and normalize them to the loading control.
-
An increase in the level of β-catenin and phospho-GSK3 (indicative of GSK3 inhibition) demonstrates the on-target effect of the inhibitor in a cellular environment.
-
Mandatory Visualization
Signaling Pathway: Wnt/β-catenin and GSK3 Inhibition
Caption: The Wnt/β-catenin signaling pathway and the role of GSK3 inhibition.
Experimental Workflow: In Vitro IC50 Determination
Caption: A generalized workflow for determining the in vitro IC50 of a GSK3 inhibitor.
Logical Relationship: Assessing Reproducibility
Caption: A logical workflow for assessing the reproducibility of published inhibitor data.
References
- 1. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. GSK3-IN-3 | Autophagy | 331963-27-0 | Invivochem [invivochem.com]
- 6. cenmed.com [cenmed.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of GSK3-IN-7: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of GSK3-IN-7, a small molecule inhibitor of Glycogen Synthase Kinase 3.
Adherence to these protocols is vital for maintaining a safe laboratory environment, protecting personnel from potential hazards, and ensuring compliance with hazardous waste regulations. The information presented here is based on general best practices for the disposal of hazardous laboratory chemicals and safety data for similar compounds.
Key Safety and Handling Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from a safety data sheet for a similar compound, "GSK3 Inhibitor XV," indicates that this class of compound may be irritating to mucous membranes and the upper respiratory tract. It may also be harmful if inhaled, ingested, or absorbed through the skin. Therefore, standard laboratory safety precautions are essential.
Personal Protective Equipment (PPE) and Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
-
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Prevent ingestion and inhalation by using appropriate containment and handling techniques.
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound, like other potent small molecule inhibitors, requires its treatment as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused or expired neat compound, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected as hazardous waste.
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.
-
Do not mix this compound waste with incompatible chemicals. While specific incompatibility data for this compound is not available, as a general precaution, avoid mixing it with strong oxidizing agents, strong acids, or strong bases in the same waste container.
-
-
Waste Container Labeling:
-
Clearly and accurately label the hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Irritant," "Harmful")
-
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and sources of ignition or extreme heat.
-
Ensure the container is stored in secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal. These regulations are governed by bodies such as the Environmental Protection Agency (EPA) in the United States.[1][2][3][4]
-
Quantitative Data Summary
| Parameter | Information | Source |
| Hazard Class | Not officially classified, but treat as hazardous waste (Irritant, Harmful) | Based on similar compounds |
| PPE | Chemical-resistant gloves, safety glasses, lab coat | General laboratory best practices |
| Disposal Method | Collection in a designated hazardous waste container for professional disposal | Institutional and regulatory guidelines |
| Incompatible Wastes | Avoid mixing with strong oxidizing agents, strong acids, or strong bases | General chemical safety principles |
Experimental Protocols
As this document focuses on disposal, no experimental protocols for the use of this compound are included.
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety Protocols for Handling GSK3-IN-7
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, biologically active compounds like GSK3-IN-7. This guide provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and ensure procedural integrity. Adherence to these protocols is critical for personal safety and the validity of your research.
As a potent kinase inhibitor, this compound should be handled with a high degree of caution and treated as a potentially hazardous substance. The following guidelines are based on best practices for handling similar research-grade compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure when handling this compound. The specific PPE required varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] - Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[1] |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Designated Area:
-
All work with this compound, from handling the solid compound to preparing solutions, must be conducted in a designated and clearly marked area within the laboratory.[1]
2. Engineering Controls:
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to control airborne levels.[1][2]
-
Ventilation: Ensure adequate ventilation in all areas where the compound is handled and stored.
3. Safe Handling Practices:
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Avoid Formation of Dust and Aerosols: Take care to prevent the generation of dust when handling the solid compound.[3]
4. Storage:
-
Keep the container tightly sealed.[3]
-
Store in a cool, well-ventilated area according to the manufacturer's recommendations, which are typically -20°C for up to one month or -80°C for up to six months for solutions in DMSO.[4]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. Disposable PPE should not be reused.[5] |
Note: All disposal must be in accordance with local, state, and federal regulations.
Visualizing Safe Handling and Glycogen Synthase Kinase 3 (GSK-3) Signaling
To further clarify the necessary procedures and the biological context of this compound, the following diagrams illustrate the safe handling workflow and the GSK-3 signaling pathway.
Caption: A workflow for the safe handling of this compound, from preparation to disposal.
Caption: Inhibition of GSK-3 by this compound in the Wnt and PI3K/Akt signaling pathways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
